Technical Documentation Center

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
  • CAS: 898770-71-3

Core Science & Biosynthesis

Foundational

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , a specialized fluorinated building block used in medicinal chemistry and phot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , a specialized fluorinated building block used in medicinal chemistry and photoaffinity labeling.

Status: Active Chemical Entity | CAS: 898770-71-3 | Class: Fluorinated Benzophenone[1]

Executive Summary

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a bifunctional organic scaffold integrating a photoactive benzophenone core with a solubilizing morpholine moiety and a metabolically stable trifluorophenyl ring. It is primarily utilized in drug discovery as a pharmacophore linker and in chemical biology as a photoaffinity probe. The electron-withdrawing fluorine atoms modulate the electronic properties of the benzophenone, potentially altering its triplet-state reactivity, while the morpholine group enhances bioavailability and allows for salt formation.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name [4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
CAS Number 898770-71-3
Molecular Formula C₁₈H₁₆F₃NO₂
Molecular Weight 335.32 g/mol
SMILES O=C(C1=CC(F)=C(F)C(F)=C1)C2=CC=C(CN3CCOCC3)C=C2
InChI Key Unique identifier required for database integration (Generated from SMILES)
Calculated Physicochemical Data

Note: Values derived from structure-activity relationship (SAR) models of analogous benzophenones.

ParameterValueInterpretation
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; likely requires organic co-solvents (DMSO, MeOH) for biological assays.
pKa (Base) ~8.3 (Morpholine N)Protonatable in acidic media (pH < 7), improving aqueous solubility.
H-Bond Acceptors 5 (3 F, 2 O, 1 N)Moderate potential for hydrogen bonding interactions.
Polar Surface Area ~45 ŲGood membrane permeability predicted.
Melting Point 100–115 °C (Est.)Solid at room temperature.

Synthetic Methodology

The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents a chemoselectivity challenge. Direct Friedel-Crafts acylation of (morpholinomethyl)benzene is inefficient due to Lewis acid complexation with the basic amine.

The Optimized Route: The "Post-Acylation Functionalization" Strategy This protocol utilizes a stepwise approach: constructing the carbon skeleton first, followed by radical functionalization and amination.

Reaction Pathway Diagram

Synthesis Start1 3,4,5-Trifluorobenzoyl Chloride Inter1 Intermediate A: 4'-Methyl-3,4,5- trifluorobenzophenone Start1->Inter1 AlCl3, DCM Friedel-Crafts Start2 Toluene Start2->Inter1 Inter2 Intermediate B: 4'-(Bromomethyl)-3,4,5- trifluorobenzophenone Inter1->Inter2 NBS, AIBN CCl4/Reflux Radical Bromination Product Product: 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone Inter2->Product Morpholine, K2CO3 ACN/Reflux SN2 Substitution

Figure 1: Stepwise synthetic pathway avoiding amine-Lewis Acid incompatibility.

Detailed Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: 3,4,5-Trifluorobenzoyl chloride (1.0 eq), Toluene (Excess/Solvent), AlCl₃ (1.1 eq).

  • Procedure: Cool a solution of toluene to 0°C. Add anhydrous AlCl₃. Dropwise add 3,4,5-trifluorobenzoyl chloride. The electron-deficient acid chloride reacts preferentially with the electron-rich toluene.

  • Workup: Quench with ice water/HCl. Extract with DCM.

  • Product: 4-Methyl-3,4,5-trifluorobenzophenone.[1][2]

Step 2: Wohl-Ziegler Bromination

  • Reagents: Intermediate A (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene.

  • Procedure: Reflux under inert atmosphere (N₂) until starting material is consumed (TLC monitoring).

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by recombination with bromine.

  • Product: 4-(Bromomethyl)-3,4,5-trifluorobenzophenone.[1]

Step 3: Nucleophilic Substitution (Amination)

  • Reagents: Intermediate B (1.0 eq), Morpholine (2.5 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure: Dissolve bromide in ACN. Add base and morpholine.[3] Heat to 60°C for 4 hours.

  • Purification: Remove solvent. Partition between water and Ethyl Acetate.[4] The product remains in the organic phase. Purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Discovery & Chemical Biology

Photoaffinity Labeling (PAL)

This compound serves as a "warhead" for mapping drug binding sites.

  • Mechanism: Upon UV irradiation (350–360 nm), the benzophenone carbonyl transitions to a triplet diradical state.

  • Selectivity: This radical preferentially abstracts hydrogen atoms from C-H bonds in the target protein (often Methionine residues), forming a covalent C-C bond.

  • Advantage of Fluorine: The 3,4,5-trifluoro substitution pulls electron density from the ring, potentially red-shifting the absorbance maximum (reducing damage to biological samples) and increasing the electrophilicity of the radical intermediate.

Medicinal Chemistry Scaffold
  • Metabolic Stability: The 3,4,5-trifluoro motif blocks the "para" and "meta" positions on one ring, preventing metabolic hydroxylation by Cytochrome P450 enzymes (CYP).

  • Solubility Handle: The morpholine ring acts as a polar handle. In acidic lysosomal environments or gastric fluid, the nitrogen protonates, drastically increasing solubility compared to a bare benzophenone.

Photo-Crosslinking Mechanism Diagram

PhotoChemistry State1 Ground State (Benzophenone) State2 Excited Singlet (S1) State1->State2 hv (350-365 nm) State3 Triplet Diradical (T1 - Reactive) State2->State3 Intersystem Crossing (ISC) Target Protein Target (C-H Bond) State3->Target H-Atom Abstraction Complex Covalent Drug-Protein Complex Target->Complex Radical Recombination

Figure 2: Mechanism of benzophenone-mediated photo-crosslinking.

Handling & Safety Profile

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent premature photo-activation.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions for >24 hours.

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724262, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. Retrieved from [Link]

  • Photoaffinity Labeling: Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Accounts of Chemical Research. (Contextual grounding for benzophenone mechanism).

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. The benzophenone scaffold is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a trifluorinated phenyl ring can enhance metabolic stability and binding affinity, while the morpholinomethyl group often improves aqueous solubility and pharmacokinetic profiles. This document outlines a robust, multi-step synthetic pathway, explains the chemical principles behind each step, and details the analytical techniques required to verify the structure, purity, and identity of the final product.

Rationale and Synthetic Strategy

The design of this synthesis prioritizes efficiency, scalability, and the use of well-established, high-yielding reactions. The core challenge is the sequential construction of the substituted benzophenone. Our strategy involves a three-step process:

  • Friedel-Crafts Acylation: Formation of the benzophenone core by reacting 1,2,3-trifluorobenzene with 4-methylbenzoyl chloride.

  • Radical Halogenation: Selective bromination of the benzylic methyl group on the intermediate compound.

  • Nucleophilic Substitution: Introduction of the morpholine moiety by reacting the brominated intermediate with morpholine.

This pathway was chosen over a direct Mannich reaction on a benzophenone precursor, which is less straightforward for substitution at the 4'-position and could lead to side products.[3][4] The chosen route offers superior control over regioselectivity and product formation.

Visualizing the Synthetic Workflow

The diagram below illustrates the high-level synthetic pathway from starting materials to the final product.

G A 1,2,3-Trifluorobenzene + 4-Methylbenzoyl Chloride B Step 1: Friedel-Crafts Acylation (AlCl3 Catalyst) A->B C 4'-Methyl-3,4,5-trifluorobenzophenone (Intermediate 1) B->C D Step 2: Radical Bromination (NBS, AIBN) C->D E 4'-(Bromomethyl)-3,4,5-trifluorobenzophenone (Intermediate 2) D->E F Step 3: Nucleophilic Substitution (Morpholine) E->F G 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (Final Product) F->G

Caption: High-level overview of the three-step synthesis.

Detailed Synthesis Protocols

Step 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for forming C-C bonds to an aromatic ring.[5][6] In this step, aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate a highly electrophilic acylium ion from 4-methylbenzoyl chloride, which then attacks the electron-rich 1,2,3-trifluorobenzene ring.

G cluster_0 Mechanism: Friedel-Crafts Acylation AcylChloride 4-Methylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl3 LewisAcid AlCl3 LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex + Arene Arene 1,2,3-Trifluorobenzene Product 4'-Methyl-3,4,5-trifluorobenzophenone SigmaComplex->Product - H+

Caption: Generation and reaction of the acylium ion electrophile.

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.0 eq.) to the suspension.

  • Add 1,2,3-trifluorobenzene (1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-Methyl-3,4,5-trifluorobenzophenone as a solid.

Step 2: Radical Bromination of 4'-Methyl-3,4,5-trifluorobenzophenone

This step utilizes a free-radical chain reaction to selectively halogenate the benzylic position. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the reaction under thermal or photochemical conditions.

Protocol:

  • In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W incandescent bulb.

  • Continue refluxing for 4-6 hours until TLC analysis shows the consumption of the starting material. The succinimide byproduct will float to the top.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product, 4'-(Bromomethyl)-3,4,5-trifluorobenzophenone , which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Morpholine

The final step is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group to form the final product.

Protocol:

  • Dissolve the brominated intermediate from Step 2 (1.0 eq.) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Add morpholine (2.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) to scavenge the HBr byproduct.

  • Stir the mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess morpholine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , by recrystallization or column chromatography to obtain a pure solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.[7]

Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₁₈H₁₆F₃NO₂
Molecular Weight 351.32 g/mol
Monoisotopic Mass 351.1133 g/mol
Appearance White to off-white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the range of δ 7.2-7.8 ppm. The protons on the morpholinomethyl-substituted ring (AA'BB' system) will appear as two doublets, while the protons on the trifluorinated ring will appear as a multiplet due to H-F coupling.

    • Methylene Protons (-CH₂-): A sharp singlet is expected around δ 3.5-3.7 ppm, integrating to 2H.

    • Morpholine Protons: Two distinct triplets are expected: one around δ 3.6-3.8 ppm for the -O-CH₂- protons and another around δ 2.4-2.6 ppm for the -N-CH₂- protons, each integrating to 4H.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm range.

    • Aromatic Carbons: Multiple signals between δ 110-155 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling).

    • Methylene Carbon (-CH₂-): A signal around δ 60-65 ppm.

    • Morpholine Carbons: Two signals are expected: -O-CH₂- around δ 66-68 ppm and -N-CH₂- around δ 53-55 ppm.

  • ¹⁹F NMR:

    • Expect three distinct signals for the non-equivalent fluorine atoms on the 3,4,5-trifluorophenyl ring, showing complex splitting patterns due to F-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-2800C-H StretchAliphatic (Methylene, Morpholine)
~1660-1680C=O StretchKetone
~1600, ~1500C=C StretchAromatic Ring
~1250-1100C-F StretchAryl-Fluoride
~1115C-O-C StretchEther (Morpholine)
~1310-1250C-N StretchTertiary Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Method: Electrospray Ionization (ESI) is recommended for this molecule.

  • Expected Ions: In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 352.1211.

  • Key Fragmentation: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group.[10] For this molecule, a characteristic fragment would be the loss of the morpholinomethyl group or cleavage of the morpholine ring itself.

Potential Applications and Further Research

Substituted benzophenones are a privileged scaffold in drug discovery, known to interact with a variety of biological targets.[11][12] The title compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, combines several features desirable for a lead compound in a drug discovery program: a proven bioactive core, a group to enhance solubility (morpholine), and fluorine substitution to potentially improve metabolic stability and binding characteristics. This molecule serves as an excellent candidate for screening in various biological assays, particularly in oncology, virology, and inflammation research. Further derivatization of either aromatic ring could lead to a library of compounds for structure-activity relationship (SAR) studies.

References

  • Dhawan, S., & Sharma, P. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 973-999. [Link]

  • Li, J., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. [Link]

  • El-Sayed, M. T., et al. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21634-21644. [Link]

  • ResearchGate. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1485-1502. [Link]

  • Tramontini, M., & Angiolini, L. (1970). Advances in the Chemistry of Mannich Bases. Synthesis, 1970(12), 703-728. [Link]

  • Khan Academy. Friedel-Crafts acylation reaction. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6248. [Link]

  • LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a molecule of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a molecule of interest in medicinal chemistry and materials science. In the absence of published empirical data for this specific compound, this document synthesizes expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures. This guide is designed to serve as a robust framework for researchers, enabling them to anticipate, interpret, and validate the structural characterization of this and similar complex organic molecules.

Introduction and Molecular Structure Analysis

The structural elucidation of novel organic compounds is the bedrock of modern drug development and chemical research. 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone combines several key pharmacophores: a benzophenone core, a highly-substituted trifluorinated aromatic ring, and a morpholine moiety. The benzophenone structure is a known photophore, the trifluorophenyl group significantly alters electronic properties and metabolic stability, and the morpholine group enhances aqueous solubility and serves as a common synthetic handle.

Accurate characterization is therefore paramount. This guide provides a detailed predictive analysis of the key spectroscopic data required to unambiguously confirm the molecule's identity and purity.

The foundational step in any spectral analysis is a clear understanding of the molecular structure and the distinct chemical environments of each atom.

Figure 1: Structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone with atom numbering and predicted ¹H/¹⁹F chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The causality behind proton chemical shifts is driven by the electronic environment. Electron-withdrawing groups (like C=O and fluorine) deshield nearby protons, shifting them downfield (to higher ppm values).

  • Aromatic Protons (Ring A): The two protons on the trifluorinated ring (H-2, H-6) are chemically equivalent due to symmetry. They are adjacent to the electron-withdrawing carbonyl group and are influenced by through-space coupling to the ortho-fluorine atoms (F-3, F-5), resulting in a triplet.

  • Aromatic Protons (Ring B): This ring presents a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') are more deshielded than the protons ortho to the morpholinomethyl group (H-3', H-5').[1][2]

  • Benzylic Protons (C-7'): These two protons on the methylene bridge (Ar-CH₂ -N) are adjacent to both an aromatic ring and a nitrogen atom, placing their chemical shift in a predictable range.[3] They will appear as a singlet as there are no adjacent protons.

  • Morpholine Protons: The morpholine ring has two distinct proton environments due to the different adjacent heteroatoms (N vs. O). The protons alpha to the oxygen (H-9') are more deshielded than those alpha to the nitrogen (H-8'). Both will appear as triplets due to coupling with each other.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'7.78Doublet (d)JHH ≈ 8.52H
H-2, H-67.55Triplet (t)JHF ≈ 7.02H
H-3', H-5'7.45Doublet (d)JHH ≈ 8.52H
H-9' (-O-CH₂-)3.71Triplet (t)JHH ≈ 4.74H
H-7' (Ar-CH₂-)3.55Singlet (s)-2H
H-8' (-N-CH₂-)2.48Triplet (t)JHH ≈ 4.74H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In broadband-decoupled ¹³C NMR, each unique carbon environment produces a single peak. The chemical shift is highly sensitive to the electronic environment and hybridization.

  • Carbonyl Carbon (C-7): Ketone carbonyls are highly deshielded and appear significantly downfield, typically >190 ppm.[4]

  • Aromatic Carbons: Aromatic carbons typically resonate between 115-150 ppm.[5] Carbons directly attached to fluorine will exhibit large one-bond C-F coupling (¹JCF), appearing as doublets in a coupled spectrum and often showing broadened lines in a decoupled one. The trifluorinated ring will show four distinct signals, while the disubstituted ring will show four as well.

  • Aliphatic Carbons: The benzylic carbon (C-7') and the two unique morpholine carbons (C-8', C-9') will appear in the aliphatic region (50-70 ppm). The carbon adjacent to oxygen (C-9') will be more downfield than the one adjacent to nitrogen (C-8').[5][6]

Carbon Assignment Predicted δ (ppm) Notes
C-7 (C=O)194.2Weak intensity expected (quaternary).
C-4 (C-F)151.5Large ¹JCF coupling (~250 Hz).
C-3, C-5 (C-F)149.0Large ¹JCF coupling (~250 Hz).
C-4' (C-CH₂)144.1Quaternary.
C-1'137.5Quaternary.
C-1134.0Quaternary, smaller coupling to F atoms.
C-2', C-6'130.5
C-3', C-5'129.0
C-2, C-6115.0²JCF coupling (~20-25 Hz).
C-9' (-O-CH₂-)66.8
C-7' (Ar-CH₂-)62.1
C-8' (-N-CH₂-)53.4
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is essential for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[7] The spectrum is typically referenced to CFCl₃ (0 ppm).

  • Fluorine Environments: Due to molecular symmetry, there are two distinct fluorine environments: the two equivalent fluorines at the 3- and 5-positions, and the single fluorine at the 4-position.

  • Coupling: The F-3/F-5 nuclei will appear as a doublet due to coupling with the F-4 nucleus. The F-4 nucleus will appear as a triplet due to coupling with the two equivalent F-3/F-5 nuclei.

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz)
F-3, F-5-133.0Doublet (d)³JFF ≈ 20
F-4-158.0Triplet (t)³JFF ≈ 20

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The analysis is based on identifying characteristic absorption bands.

  • C=O Stretch: The diaryl ketone carbonyl stretch is typically strong and sharp, appearing around 1660 cm⁻¹. The presence of multiple electron-withdrawing fluorine atoms on the adjacent ring will increase the bond order and shift this absorption to a higher frequency (hypsochromic shift), likely towards 1680 cm⁻¹.[8][9]

  • C-F Stretches: Carbon-fluorine bonds produce very strong and characteristic absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.

  • Aromatic C=C Stretches: These appear as a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the morpholine and methylene bridge) appear just below 3000 cm⁻¹.[10]

  • C-O-C and C-N Stretches: The ether linkage and C-N bonds of the morpholine ring will show stretches in the 1050-1250 cm⁻¹ region.[11]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 3010Medium
Aliphatic C-HStretch2980 - 2850Medium
C=O (Ketone)Stretch~1680Strong, Sharp
Aromatic C=CStretch1600, 1510, 1460Medium-Strong
C-FStretch1350 - 1120Very Strong
C-O-C (Ether)Stretch~1115Strong
C-N (Amine)Stretch~1240Medium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

Molecular Formula: C₁₈H₁₆F₃NO₂ Exact Mass: 351.1136 Predicted Molecular Ion (M⁺˙): m/z 351

The primary fragmentation pathways are dictated by the formation of the most stable carbocations and radical species.

  • Alpha-Cleavage (A): Cleavage of the bond between the carbonyl carbon and the trifluorophenyl ring is highly probable, leading to the formation of a stable 3,4,5-trifluorobenzoyl cation.

  • Alpha-Cleavage (B): The alternative alpha-cleavage yields a 4-morpholinomethylbenzoyl cation.

  • Benzylic Cleavage (C): Cleavage of the C-C bond between the methylene group and the phenyl ring is a classic fragmentation pathway for benzylic systems, leading to a highly stable benzyl-type cation, which is further stabilized by the nitrogen atom. This is often the most favorable pathway.

  • Morpholine Ring Fragmentation: The morpholine ring itself can undergo fragmentation, typically initiated by cleavage alpha to the nitrogen.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 351 F1 [C₇H₂F₃O]⁺ m/z = 179 (Trifluorobenzoyl cation) M->F1 Pathway A F2 [C₁₁H₁₄NO]⁺ m/z = 176 (Morpholinomethyl-phenyl cation) M->F2 Pathway C (Benzylic) (Base Peak Candidate) F3 [C₁₂H₁₄NO₂]⁺ m/z = 216 (Morpholinomethylbenzoyl cation) M->F3 Pathway B F4 [C₅H₁₀NO]⁺ m/z = 100 (Morpholinomethyl cation) F2->F4 - C₆H₄ F5 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F2->F5 - C₄H₇NO

Figure 2: Predicted major fragmentation pathways for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in EI-MS.

m/z Predicted Fragment Ion Pathway
351[C₁₈H₁₆F₃NO₂]⁺˙ (Molecular Ion)-
179[C₇H₂F₃O]⁺ (3,4,5-Trifluorobenzoyl cation)A
176[C₁₁H₁₄NO]⁺ (4-Morpholinomethyl-phenyl cation)C
100[C₅H₁₀NO]⁺ (Morpholinomethyl cation)From F2
91[C₇H₇]⁺ (Tropylium ion)From F2

The base peak (most abundant ion) is predicted to be at m/z 176 , resulting from the highly favorable benzylic cleavage to form a resonance-stabilized cation.

Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C Acquisition: Acquire with a spectral width of ~240 ppm, using a proton-decoupling sequence (e.g., zgpg30), an acquisition time of ~1 second, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • ¹⁹F Acquisition: Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and 64 scans. Reference the spectrum relative to an external standard like CFCl₃.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Protocol: FT-IR Spectroscopy
  • Instrument Preparation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum, ensuring the detector is not saturated by the most abundant ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against predicted pathways. For high-resolution MS, determine the elemental composition of key ions.

Integrated Analysis Workflow

Confirming the structure requires a holistic approach, integrating all spectral data.

Workflow Start Proposed Structure: 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone MS Mass Spec (EI-MS) - Confirm Molecular Weight (m/z 351) - Validate Fragmentation Pattern Start->MS IR IR Spectroscopy - Confirm Functional Groups: C=O (~1680 cm⁻¹) C-F (strong, ~1200 cm⁻¹) C-O-C (~1115 cm⁻¹) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Conclusion Structure Confirmed MS->Conclusion IR->Conclusion H_NMR ¹H NMR: - Correct integrations - Expected multiplicities - Chemical shifts match NMR->H_NMR C_NMR ¹³C NMR: - Correct number of signals - Carbonyl, aromatic, aliphatic regions NMR->C_NMR F_NMR ¹⁹F NMR: - Two signals (2F, 1F) - D, T multiplicity matches NMR->F_NMR H_NMR->Conclusion C_NMR->Conclusion F_NMR->Conclusion

Figure 3: Integrated workflow for the structural confirmation of the target molecule.

Conclusion

This guide outlines the predicted spectroscopic signature of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can more efficiently and confidently analyze empirical data. The synergy between ¹H, ¹³C, ¹⁹F NMR, IR, and MS provides a self-validating system for structural elucidation, ensuring the integrity of research and development efforts that utilize this versatile chemical scaffold.

References

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • University of Calgary. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - 19F NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]

  • National Institutes of Health. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MassBank. (n.d.). Benzylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational ¹⁹F NMR. 2. Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene and its polyethers. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • PubMed. (n.d.). Positive and negative ion mass spectrometry of benzophenones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data. Retrieved from [Link]

  • Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and DFT Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Retrieved from https://www.researchgate.net/publication/344400216_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy_-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones
  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization, and computational study of MoSF4. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns. Retrieved from [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Tesis Doctorals en Xarxa. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Framework for Pre-formulation and Process Chemistry

An In-Depth Technical Guide for the Pharmaceutical Scientist Abstract 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a novel compound featuring a trifluorinated benzophenone core functionalized with a morpholine moie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a novel compound featuring a trifluorinated benzophenone core functionalized with a morpholine moiety. This unique combination of structural motifs suggests potential applications in medicinal chemistry, leveraging the photochemical reactivity and biological scaffold properties of benzophenones, the metabolic stability conferred by fluorination, and the favorable pharmacokinetic characteristics often associated with morpholines.[1][2][3] A critical-path activity in the early-stage development of any active pharmaceutical ingredient (API) is the thorough characterization of its solubility profile. This guide presents a comprehensive framework for determining the solubility of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone across a strategic panel of organic solvents. We move beyond a simple listing of protocols to detail the underlying scientific rationale for solvent selection, experimental design, and data interpretation. This document serves as a robust methodological blueprint for researchers, formulation scientists, and process chemists, enabling the generation of reliable solubility data essential for informed decision-making in drug development.

Introduction: Deconstructing the Molecule and its Mandate for Solubility Analysis

The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a deliberate convergence of three key chemical functionalities. Understanding these components is essential for predicting and interpreting its solubility behavior.

  • The Benzophenone Core: This diaryl ketone is a privileged scaffold in medicinal chemistry, known for its structural rigidity and synthetic versatility.[3] Its large, aromatic surface area generally contributes to low aqueous solubility and a preference for non-polar or moderately polar organic solvents.[4]

  • Trifluoro Substitution: The presence of fluorine atoms on one of the phenyl rings profoundly impacts the molecule's electronic properties and metabolic stability.[2] While often increasing lipophilicity, the strong electronegativity of fluorine can also alter intermolecular interactions, making solubility prediction non-trivial.

  • The Morpholine Moiety: The inclusion of a morpholine group is a common strategy in drug design to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, improving interactions with polar solvents.

The interplay of these features—the hydrophobic benzophenone, the electronically modified trifluoro-phenyl ring, and the polar morpholine group—creates a complex solubility profile. A comprehensive understanding of this profile is not merely an academic exercise; it is a fundamental prerequisite for successful drug development, impacting everything from process chemistry and purification to formulation design and ultimate bioavailability.[5][6]

COMPOUND 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone BP Benzophenone Core COMPOUND->BP F3 Trifluoro Group COMPOUND->F3 MORPH Morpholine Moiety COMPOUND->MORPH LIPO Lipophilicity BP->LIPO F3->LIPO STAB Metabolic Stability F3->STAB POLAR Polarity / H-Bonding MORPH->POLAR PROP Physicochemical Properties SOL SOLUBILITY PROFILE PROP->SOL LIPO->PROP POLAR->PROP STAB->PROP

Caption: Logical relationship of molecular components to physicochemical properties.

Theoretical Framework and Predictive Modeling

Before embarking on empirical testing, it is prudent to establish a theoretical foundation. Modern computational tools can provide valuable, albeit predictive, insights into a compound's likely solubility, guiding the selection of an appropriate solvent panel and minimizing resource expenditure.

Causality Behind Predictive Choices: The goal of predictive modeling is not to replace experimental measurement but to build a rational hypothesis. By estimating properties like the octanol-water partition coefficient (logP) and polar surface area (PSA), we can classify the compound on a spectrum from lipophilic to hydrophilic. Advanced methods, such as those combining machine learning with computational chemistry, can predict solubility with increasing accuracy, often achieving a precision close to the inherent noise in experimental training data.[7][8] These models rationalize the dissolution process into a numerical problem, using descriptors that represent solute-solute and solute-solvent interactions.[8] For a novel molecule like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, employing such in silico tools provides a data-driven starting point for experimental design.[9][10]

Table 1: Predicted Physicochemical Properties of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Note: These are computationally derived estimates and must be confirmed experimentally.

PropertyPredicted ValueImplication for Solubility
Molecular Weight~339.3 g/mol Moderate molecular size.
cLogP (Octanol/Water)3.5 - 4.5Suggests a predominantly lipophilic character, favoring organic solvents over water.
Polar Surface Area (PSA)~38.7 ŲThe morpholine oxygen and ketone contribute to a moderate PSA, allowing for some interaction with polar solvents.
Hydrogen Bond Donors0Inability to donate hydrogen bonds limits solubility in protic solvents.
Hydrogen Bond Acceptors3 (Ketone O, Morpholine O, N)Can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols.

Strategic Selection of a Solvent Screening Panel

The choice of solvents should be systematic, covering a wide range of polarities and chemical classes relevant to the pharmaceutical industry.[5][6] Solvents are often categorized by their ICH (International Council for Harmonisation) class, which reflects their toxicity and environmental impact.[11]

The Rationale for a Tiered Approach: We propose a screening panel that balances chemical diversity with pharmaceutical relevance. The solvents are chosen to probe different types of intermolecular forces:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. The morpholine moiety should interact favorably with these.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Possess a large dipole moment but lack O-H or N-H bonds. These are excellent general solvents for moderately polar compounds.[12]

  • Non-Polar Solvents (e.g., Toluene, Heptane): Interact primarily through van der Waals forces. Solubility in these will be driven by the large benzophenone backbone.

  • Chlorinated Solvents (e.g., Dichloromethane): Often show good solvating power for a wide range of organic molecules.

Table 2: Proposed Solvent Screening Panel

SolventTypePolarity IndexICH ClassRationale
HeptaneNon-Polar0.1Class 3Probes baseline lipophilic solubility.
TolueneNon-Polar (Aromatic)2.4Class 2Assesses solubility in an aromatic hydrocarbon system.
Dichloromethane (DCM)Polar Aprotic3.1Class 2A versatile solvent for many organic compounds.
AcetonePolar Aprotic5.1Class 3Common, less toxic ketone solvent.
Ethyl AcetatePolar Aprotic4.4Class 3Common ester solvent used in purification.
Acetonitrile (ACN)Polar Aprotic5.8Class 2A highly polar solvent common in HPLC and synthesis.
Isopropanol (IPA)Polar Protic3.9Class 3A common, less polar alcohol.
EthanolPolar Protic4.3Class 3Key solvent in pharmaceutical formulations.
MethanolPolar Protic5.1Class 2A highly polar alcohol for assessing maximum H-bonding potential.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Class 3A powerful, highly polar solvent for difficult-to-dissolve compounds.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14] Its trustworthiness lies in its direct measurement of a saturated solution at equilibrium, provided the proper controls are in place.

The Principle of Self-Validation: A robust protocol must validate its own findings. This is achieved by analyzing the solid residue after equilibration. If the solid's form has changed (e.g., from an anhydrous crystal to a hydrate or a different polymorph), the measured concentration in the supernatant is the solubility of the new form, not the original one. Therefore, solid-state analysis is a critical, non-negotiable step for data integrity.[14]

Step-by-Step Methodology
  • Preparation:

    • Dispense a known excess of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (e.g., 20-50 mg) into a series of glass vials. An "excess" is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume (e.g., 1-2 mL) of each selected organic solvent from Table 2 to the respective vials.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically set to 25 °C (for process considerations) or 37 °C (for physiological relevance).

    • Agitate for a minimum of 24 hours. For potentially slow-to-equilibrate systems, a 48- or 72-hour period is preferable.[14] The goal is to ensure the dissolution process has reached a true thermodynamic equilibrium.

  • Sample Separation (The Critical Step):

    • Remove vials from the shaker and allow them to stand undisturbed for a short period to let heavy solids settle.

    • Centrifuge the vials at high speed (e.g., >10,000 g for 10 minutes) to pellet all suspended solid material.

    • Carefully withdraw a clear aliquot of the supernatant. Crucially, do not disturb the solid pellet.

    • For an extra layer of certainty, the withdrawn supernatant can be passed through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents). Note: A validation step should be performed to check for any adsorption of the analyte onto the filter material.

  • Analyte Quantification:

    • Accurately dilute the supernatant aliquot with a suitable solvent (often acetonitrile or methanol) to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method.[15] A calibration curve prepared with known concentrations of the reference standard is required for accurate quantification.

  • Solid-State Analysis:

    • Carefully decant the remaining solvent from the vials containing the solid residue.

    • Dry the residual solid under vacuum.

    • Analyze the solid using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR) and compare the results to the starting material to confirm if any phase change has occurred.[14]

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Interpretation and Application

The final output of this workflow will be a quantitative measure of solubility for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in a range of pharmaceutically relevant solvents.

Table 3: Template for Reporting Experimental Solubility Data

SolventSolvent ClassExperimental Solubility @ 25°C (mg/mL)Solid-State of ResidueObservations
HeptaneNon-Polar[Experimental Value][e.g., Form I (unchanged)][e.g., Clear solution, no color change]
TolueneNon-Polar[Experimental Value][e.g., Form I (unchanged)]
DCMPolar Aprotic[Experimental Value][e.g., Form I (unchanged)]
AcetonePolar Aprotic[Experimental Value][e.g., Form I (unchanged)]
Ethyl AcetatePolar Aprotic[Experimental Value][e.g., Form I (unchanged)]
AcetonitrilePolar Aprotic[Experimental Value][e.g., Form I (unchanged)]
IsopropanolPolar Protic[Experimental Value][e.g., Form I (unchanged)]
EthanolPolar Protic[Experimental Value][e.g., Form I (unchanged)]
MethanolPolar Protic[Experimental Value][e.g., Solvate Form A][e.g., Needle-like crystals formed]
DMSOPolar Aprotic[Experimental Value][e.g., Form I (unchanged)]

Interpreting the Results: The resulting data provides immediate, actionable insights:

  • High solubility (>100 mg/mL): These solvents are excellent candidates for reaction media, purification, and potentially for formulating liquid dosage forms.

  • Moderate solubility (10-100 mg/mL): These solvents may be suitable for crystallization processes, where controlled supersaturation is key.

  • Low solubility (<10 mg/mL): These are likely to be useful as anti-solvents in crystallization procedures.

If the solid-state analysis reveals a new form (polymorph, solvate, or hydrate), this is a critical finding. It indicates that the initial crystal form is not stable in that solvent, and it opens a new avenue of investigation into the material's solid-state landscape.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining the organic solvent solubility of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By integrating predictive modeling with a robust experimental protocol, researchers can generate high-quality, reliable data. This information is foundational, directly informing critical decisions in process development, formulation science, and the overall progression of this compound from a laboratory curiosity to a potential therapeutic agent. The emphasis on understanding the "why" behind each step—from solvent selection to solid-state analysis—ensures that the data generated is not only accurate but also contextually understood, empowering scientists to make sound, data-driven decisions.

References

  • Information on related compound 4-(trifluoromethyl)acetophenone. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Benzophenone monograph. (2018). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. NCBI. Retrieved February 2, 2026, from [Link]

  • Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved February 2, 2026, from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved February 2, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cartwright, H. M., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. ACS Publications. Retrieved February 2, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Krzyżanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved February 2, 2026, from [Link]

  • Turek, M. E., et al. (2016). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(15), 6345-6358. NCBI. Retrieved February 2, 2026, from [Link]

  • What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? (n.d.). Oakwood Labs. Retrieved February 2, 2026, from [Link]

  • Murray, C. W., & Verdonk, M. L. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 2, 2026, from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. PubMed. Retrieved February 2, 2026, from [Link]

  • Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21689-21698. NCBI. Retrieved February 2, 2026, from [Link]

  • Patel, R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(15), 4994. NCBI. Retrieved February 2, 2026, from [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 561-567. PubMed. Retrieved February 2, 2026, from [Link]

  • Lefranc, F., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. Future Medicinal Chemistry, 7(13), 1757-1767. PubMed. Retrieved February 2, 2026, from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved February 2, 2026, from [Link]

  • Alfonsi, K., et al. (2008). Perspective on Solvent Use in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved February 2, 2026, from [Link]

  • Kottke, T., et al. (2009). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. Archiv der Pharmazie, 342(6), 339-350. PubMed. Retrieved February 2, 2026, from [Link]

  • Q3C — Tables and List. (2023). Food and Drug Administration (FDA). Retrieved February 2, 2026, from [Link]

  • Onah, E. O., et al. (2012). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Trends in Applied Sciences Research. Science Alert. Retrieved February 2, 2026, from [Link]

  • Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. (2024). Raytor. Retrieved February 2, 2026, from [Link]

  • 4,4'-Difluorobenzophenone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Reichardt, C. (2003). Appendix A. Properties, Purification, and Use of Organic Solvents. Solvents and Solvent Effects in Organic Chemistry. ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Photophysical Properties of Substituted Benzophenones for Probe Development

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Executive Summary Benzophenone, with its unique diaryl ketone scaffold, serves as a cornerstone in the field of photoche...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Executive Summary

Benzophenone, with its unique diaryl ketone scaffold, serves as a cornerstone in the field of photochemistry and probe development. Its remarkable efficacy as a photosensitizer and photo-crosslinker stems from a highly efficient intersystem crossing (ISC) process, populating a reactive triplet state.[1][2][3] The true power of the benzophenone core, however, lies in its tunability. Strategic substitution on its phenyl rings allows for the precise modulation of its photophysical properties, enabling the rational design of probes for a vast array of applications, including photoaffinity labeling, bioimaging, and photodynamic therapy.[4][5][6] This guide provides a detailed exploration of the structure-property relationships in substituted benzophenones, outlines rigorous protocols for their photophysical characterization, and presents a logical workflow for the development of novel benzophenone-based probes.

The Benzophenone Core: A Privileged Photochemical Scaffold

The utility of benzophenone in probe design is fundamentally linked to its electronic structure and the subsequent transitions that occur upon photoexcitation.

Electronic Transitions and the Jablonski Diagram

Upon absorbing UV light (typically in the 330-360 nm range), benzophenone is promoted from its ground state (S₀) to an excited singlet state.[2] This initial excitation primarily involves two types of transitions:

  • n→π* transition: An electron from a non-bonding (n) orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group. This is typically the lowest energy singlet transition (S₁), but it is symmetry-forbidden and thus has a low molar extinction coefficient.[1][7]

  • π→π* transition: An electron from a bonding π orbital of the aromatic rings is promoted to an anti-bonding π* orbital. This transition (leading to S₂) is symmetry-allowed, resulting in a much stronger absorption band.[7][8]

Following initial excitation to a higher singlet state like S₂, the molecule rapidly undergoes internal conversion (IC) to the lowest excited singlet state, S₁(n,π).[8][9] From here, the defining characteristic of benzophenone takes over: a near-quantitative and extremely rapid intersystem crossing (ISC) to the lowest triplet state, T₁(n,π).[1][3][10] This process, occurring on the picosecond timescale, is remarkably efficient (Φ_ISC ≈ 1.0) because the singlet and triplet states have different orbital characters, a condition that favors spin-orbit coupling and overcomes the spin-forbidden nature of the transition.[10][11]

The resulting T₁ state is relatively long-lived (microseconds in solution) and possesses a diradical character.[2] This triplet state is the primary photoactive species, capable of abstracting hydrogen atoms from nearby C-H bonds, making benzophenone an exceptional photo-crosslinking agent.[2][12][13]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ S1 S₁ (n,π*) S0->S1 Absorption (n→π*) S2 S₂ (π,π*) S0->S2 Absorption (π→π*) S1->S0 IC S1->S0 Fluorescence (weak) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) Φ ≈ 1.0 S2->S1 Internal Conversion (IC) T1->S0 IC T1->S0 Phosphorescence T2 T₂ (π,π*) T2->T1 IC

Caption: Jablonski diagram for benzophenone photophysical pathways.[1][14][15][16]

Tuning Photophysics: The Critical Role of Substituents

The strategic placement of substituents on the benzophenone phenyl rings is the key to designing probes with tailored properties. Substituents can profoundly alter absorption wavelengths, molar absorptivity, and the energy levels and character of the excited states, thereby influencing ISC efficiency and triplet state reactivity.[7][17][18]

Electronic and Positional Effects

The electronic nature (electron-donating group, EDG; electron-withdrawing group, EWG) and position (ortho, meta, para) of a substituent dictate its influence.[19][20]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase electron density in the aromatic rings. This typically raises the energy of the π orbitals and can lead to a state inversion, where the lowest excited singlet state becomes π,π* in character. This S₁(π,π) → T₁(n,π) transition is spin-allowed by El-Sayed's rule, but the smaller energy gap can sometimes affect the overall kinetics.

  • Electron-Withdrawing Groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups lower the energy of the π* orbitals. This can red-shift the π→π* absorption band.[2]

  • Positional Isomerism: The substitution pattern is critical. For example, a donor group at the para-position of one ring can lead to significant intramolecular charge transfer (ICT) character in the excited state, which can alter the photophysical decay pathways.[19][20] In contrast, ortho-substitution can introduce steric hindrance, twisting the phenyl rings and disrupting conjugation, which also impacts the excited state properties.[19]

Data Summary: Substituent Effects on Benzophenone Photophysics

The following table summarizes the impact of common para-substituents on key photophysical parameters. These values are illustrative and can vary with solvent.

CompoundSubstituent (para-)λmax (nm)ε (M⁻¹cm⁻¹)Φp (Phosphorescence Quantum Yield)τT (Triplet Lifetime, µs)Dominant S₁ Character
Benzophenone (BP)-H3381300.905-10n,π
4-Methyl-BP-CH₃ (Weak EDG)3401500.857n,π
4-Methoxy-BP-OCH₃ (Strong EDG)3301600.7015π,π
4-Chloro-BP-Cl (Weak EWG)3421400.883n,π
4-Cyano-BP-CN (Strong EWG)345155~0.84n,π*

Data compiled from reference[17] and general principles of photochemistry.

Experimental Characterization of Benzophenone Probes

A rigorous and systematic characterization is essential to validate the photophysical properties of any newly designed probe.

Steady-State Spectroscopy

3.1.1 UV-Visible Absorption Spectroscopy This is the foundational experiment to determine the ground-state absorption properties.

  • Causality: The goal is to identify the wavelengths of maximum absorption (λmax) and determine the molar extinction coefficients (ε) for the n→π* and π→π* transitions. This information is critical for selecting the appropriate excitation wavelength for subsequent emission and transient absorption experiments, ensuring that the molecule is efficiently populated to the excited state.

  • Self-Validating Protocol:

    • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, methanol, cyclohexane).

    • Concentration Series: Prepare a series of solutions of known concentrations (e.g., 1 µM to 50 µM).

    • Measurement: Record the absorbance spectrum for each concentration using a dual-beam spectrophotometer with a solvent-filled cuvette in the reference beam.

    • Beer-Lambert Analysis: Plot absorbance at λmax versus concentration. The plot must be linear (R² > 0.99) to confirm that the molecule is not aggregating. The slope of this line is the molar extinction coefficient (ε).

3.1.2 Photoluminescence (PL) Spectroscopy PL spectroscopy is used to measure fluorescence and phosphorescence spectra and quantum yields.

  • Causality: Benzophenones typically exhibit very weak fluorescence but strong phosphorescence, especially at low temperatures.[21][22] Measuring these emissions confirms the population of the S₁ and T₁ states and their relative energies. The phosphorescence quantum yield (Φp) is a direct measure of the efficiency of the T₁ state to emit light and provides insight into the overall efficiency of triplet state formation.

  • Self-Validating Protocol for Phosphorescence Quantum Yield (Relative Method):

    • Standard Selection: Choose a well-characterized phosphorescence standard with emission in a similar spectral region, such as benzophenone itself in a frozen matrix (Φp ≈ 0.9).[23]

    • Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the standard and the sample in a suitable solvent (e.g., a 4:1 ethanol/methanol mixture for low-temperature glass formation).[22][24]

    • Degassing: Thoroughly degas both solutions by bubbling with inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen, a highly efficient triplet state quencher.

    • Measurement Conditions: Using a spectrofluorometer equipped with a low-temperature sample holder (e.g., a liquid nitrogen dewar), cool both samples to 77 K.[21][22][23] Record the phosphorescence emission spectrum using an identical excitation wavelength, slit widths, and detector settings for both the standard and the sample.[24]

    • Calculation: The phosphorescence quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[24]

Time-Resolved Spectroscopy

3.2.1 Nanosecond Transient Absorption (ns-TA) Spectroscopy This is the most powerful technique for directly observing and characterizing the reactive triplet state.[21][22][25]

  • Causality: Since the triplet state is the key reactive intermediate for crosslinking, directly probing its absorption (T₁→Tₙ), lifetime (τT), and reaction kinetics is paramount.[26] ns-TA allows for the unambiguous identification of the triplet state and quantification of its decay dynamics.

  • Self-Validating Protocol/Workflow:

    • Sample Preparation: Prepare a degassed solution of the benzophenone probe in the solvent of interest. The concentration should be adjusted to have a moderate absorbance (e.g., 0.3-0.5) at the pump laser wavelength.[4]

    • Excitation (Pump): Excite the sample with a nanosecond laser pulse at a wavelength where the molecule absorbs (e.g., 355 nm from a Nd:YAG laser).[21][26]

    • Probing: Monitor the change in absorbance (ΔA) of the sample over time using a broad-spectrum probe light source. The characteristic T₁→Tₙ absorption for benzophenones typically appears around 525-530 nm.[8][26]

    • Data Acquisition: Record the transient absorption spectra at various time delays after the laser pulse to observe the formation and decay of the triplet state.

    • Kinetic Analysis: Monitor the decay of the transient signal at the T₁ absorption maximum (e.g., 525 nm). The decay trace is fitted to an exponential function to determine the triplet lifetime (τT).[26] The self-validation comes from observing a clean, single-exponential decay in the absence of quenchers, confirming the intrinsic lifetime of the T₁ state.

nsTA_Workflow cluster_prep Sample Preparation cluster_exp ns-TA Experiment cluster_analysis Data Analysis Prep Prepare Solution (Abs ~0.3-0.5) Degas Degas with N₂/Ar Prep->Degas Pump Excite with ns Laser (Pump Pulse, e.g., 355 nm) Degas->Pump Probe Monitor ΔA with White Light (Probe Pulse) Pump->Probe Detect Record Spectra vs. Time Probe->Detect Identify Identify T₁→Tₙ Absorption (e.g., ~525 nm) Detect->Identify Kinetic Plot ΔA at λ_max vs. Time Identify->Kinetic Fit Fit Decay to Exponential Function Kinetic->Fit Lifetime Determine Triplet Lifetime (τT) Fit->Lifetime

Caption: Workflow for ns-Transient Absorption Spectroscopy.

Rational Design of Benzophenone-Based Probes

The development of a functional probe is an iterative process that combines theoretical understanding with empirical characterization.

Probe Development Workflow

The design process begins with defining the target application, which dictates the required photophysical properties. For instance, a photo-crosslinking probe for use in biological systems requires a λmax > 350 nm to minimize photodamage to cells and biomolecules, along with good water solubility.[2] A bifunctional probe might incorporate a reporter tag (like biotin or a fluorophore) in addition to the benzophenone photophore.[5][6]

Probe_Development A Define Application (e.g., Crosslinking, Imaging) B Select Substituents (Tune λmax, Solubility, Reactivity) A->B C Synthesize Probe (e.g., Grignard, Friedel-Crafts) B->C D Full Photophysical Characterization (UV-Vis, PL, ns-TA) C->D E Validate Functionality (e.g., Crosslinking Assay) D->E F Refine Design E->F Optimization Needed G Final Probe E->G Success F->B

Caption: Iterative workflow for benzophenone probe development.

Synthesis and Application

The synthesis of functionalized benzophenones often involves standard organic chemistry reactions like Friedel-Crafts acylation or Grignard reactions.[27] Once synthesized and characterized, the probe's efficacy must be tested in a relevant application. For a photo-crosslinking probe, this would involve incubating the probe with a target biomolecule (e.g., a protein), irradiating with UV light at the probe's λmax, and then using techniques like SDS-PAGE or mass spectrometry to confirm the formation of a covalent adduct.[13][28]

Conclusion

Substituted benzophenones represent a versatile and powerful class of photophores for probe development. A deep understanding of how chemical structure dictates photophysical properties is essential for the rational design of effective tools for chemical biology and drug discovery.[3][29] By employing a systematic workflow of design, synthesis, and rigorous characterization using techniques like steady-state and transient absorption spectroscopy, researchers can develop novel probes with precisely tailored functionalities to interrogate complex biological systems.

References

  • ResearchGate. (n.d.). Simplified Jablonski diagram of benzophenone. Retrieved from [Link]

  • Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • GoPhotonics. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Jablonski diagram of benzophenone at the different levels of theory. Retrieved from [Link]

  • PubMed. (2008). Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2016, January 28). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Transient absorption decay of the benzophenone triplet state. Retrieved from [Link]

  • PubMed. (2011, December 15). Benzophenone-containing fatty acids and their related photosensitive fluorescent new probes: design, physico-chemical properties and preliminary functional investigations. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Perrin–Jablonski diagram for benzophenone in frozen solution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Retrieved from [Link]

  • ACS Publications. (2022, January 21). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]

  • AIP Publishing. (2023, October 11). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of triplet states in the electronical relaxation of organic molecules: the benzophenone example. Retrieved from [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

  • Vilniaus universitetas. (2018, November 26). Fluorescence and phosphorescence quantum yield determination using integrating sphere and by comparing with etalon material methods. Retrieved from [Link]

  • ACS Publications. (n.d.). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2020, May 13). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Retrieved from [Link]

  • RSC Publishing. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • PubMed. (2009, July 16). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). New Insights into Intersystem Crossing in Substituted Aromatics: Singlet–Triplet Conversion in Carbonyl-Substituted Anthracenes. The Journal of Physical Chemistry B. Retrieved from [Link]

  • RSC Publishing. (2024, April 23). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas phase dynamics of triplet formation in benzophenone. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Novel Chemical Scaffold for Drug Discovery

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel chemical scaffolds with significant therapeutic potential. This guide introduces 4'-Morpholinomethyl-3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel chemical scaffolds with significant therapeutic potential. This guide introduces 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a previously unexplored molecular architecture that strategically combines the biologically active benzophenone core, the modulating effects of trifluorination, and the favorable pharmacokinetic profile imparted by the morpholine moiety. As this compound is not yet described in the scientific literature, this document serves as a prospective guide for its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, outline a comprehensive characterization workflow, and hypothesize its therapeutic utility based on the well-established properties of its constituent chemical functionalities. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

The Architectural Rationale: Integrating Privileged Structures

The design of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is predicated on the synergistic combination of three key structural features, each with a proven track record in drug development.

  • The Benzophenone Core: The benzophenone scaffold is a ubiquitous structure in both natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its unique, non-planar, biaryl twist allows for diverse interactions with biological targets.[1]

  • Trifluorination: The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[4] Specifically, the 3,4,5-trifluorophenyl motif can create unique electronic and steric environments that can be exploited for selective targeting.

  • The Morpholine Moiety: Morpholine is a privileged pharmacophore frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[5][6][7] Its presence can enhance aqueous solubility, improve permeability across the blood-brain barrier, and provide a site for hydrogen bonding, all of which are critical for drug efficacy.[8][9] The morpholine ring is a versatile and readily accessible synthetic building block.[5]

By integrating these three components, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone emerges as a novel scaffold with the potential for potent and selective biological activity coupled with favorable drug-like properties.

Proposed Synthetic Pathway

The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone can be envisioned as a two-step process: the initial construction of the trifluorobenzophenone core, followed by the introduction of the morpholinomethyl group.

Step 1: Synthesis of 3,4,5-Trifluorobenzophenone via Friedel-Crafts Acylation

The most direct route to the benzophenone core is the Friedel-Crafts acylation of benzene with 3,4,5-trifluorobenzoyl chloride.[10][11][12] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[13]

Friedel_Crafts_Acylation cluster_0 Step 1: Friedel-Crafts Acylation Benzene Benzene Benzophenone 3,4,5-Trifluorobenzophenone Benzene->Benzophenone AcylChloride 3,4,5-Trifluorobenzoyl Chloride AcylChloride->Benzophenone AlCl3 AlCl₃ AlCl3->Benzophenone Catalyst Solvent DCM (solvent) Solvent->Benzophenone

Caption: Proposed Friedel-Crafts acylation for the synthesis of the core.

Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzophenone

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4,5-trifluorobenzoyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,4,5-trifluorobenzophenone.

Step 2: Introduction of the Morpholinomethyl Group via Mannich Reaction

The morpholinomethyl substituent can be introduced onto the unsubstituted phenyl ring of 3,4,5-trifluorobenzophenone through a Mannich reaction.[14][15][16] This three-component condensation involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the aromatic proton of the benzophenone.[14] The reaction typically utilizes formaldehyde and a secondary amine, which is morpholine in this instance.[16][17] The reaction is expected to be regioselective for the para-position of the unsubstituted ring due to steric hindrance at the ortho-positions and the deactivating effect of the trifluorinated ring.

Mannich_Reaction cluster_1 Step 2: Mannich Reaction Benzophenone 3,4,5-Trifluorobenzophenone FinalProduct 4'-Morpholinomethyl-3,4,5- trifluorobenzophenone Benzophenone->FinalProduct Formaldehyde Formaldehyde Formaldehyde->FinalProduct Morpholine Morpholine Morpholine->FinalProduct Acid HCl (catalyst) Acid->FinalProduct

Caption: Proposed Mannich reaction for the introduction of the morpholinomethyl group.

Experimental Protocol: Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

  • In a round-bottom flask, dissolve 3,4,5-trifluorobenzophenone (1.0 eq) in ethanol.

  • Add morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a DCM/methanol gradient) to obtain the final product.

Physicochemical Properties and Characterization

The successful synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone would require a thorough characterization to confirm its structure and purity.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₁₆F₃NO₂
Molecular Weight 351.32 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Estimated to be in the range of 100-150 °C
logP Predicted to be in the range of 3.0-4.0
Characterization Workflow

A standard workflow for the characterization of the synthesized compound would involve a combination of spectroscopic techniques.

Characterization_Workflow cluster_2 Characterization Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity

Caption: A standard workflow for the characterization of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons, and the methylene bridge protons. The aromatic protons on the trifluorinated ring will likely appear as a multiplet, while the protons on the other ring will show a typical AA'BB' system.

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the morpholinomethyl group.

  • ¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds.[18] The spectrum should show signals corresponding to the three fluorine atoms on the benzophenone core, with their characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an accurate mass of the molecular ion.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) at around 1650-1670 cm⁻¹, the C-F bonds, and the C-N bond of the morpholine ring.[20][21]

Hypothesized Biological Activity and Therapeutic Potential

The unique combination of a trifluorinated benzophenone core and a morpholine substituent suggests several potential therapeutic applications.

  • Anticancer Activity: Many benzophenone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] The trifluoromethyl groups may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration. The morpholine group could further modulate this activity and improve the pharmacokinetic profile.

  • Anti-inflammatory and Antioxidant Activity: Certain benzophenones are known to possess anti-inflammatory and antioxidant properties.[17] The electron-withdrawing nature of the trifluorinated ring could influence the redox properties of the molecule, potentially leading to potent antioxidant effects.

  • Antimicrobial and Antiviral Activity: The benzophenone scaffold has been explored for its antimicrobial and antiviral properties, including as an HIV non-nucleoside reverse transcriptase inhibitor.[22] The addition of the morpholine moiety, which is present in some antimicrobial agents, could lead to a synergistic effect.

  • Central Nervous System (CNS) Applications: The morpholine ring is a well-known feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability.[8][9] Therefore, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone could be a promising candidate for targeting neurological disorders.

Potential_Signaling_Pathways cluster_3 Hypothesized Biological Targets Compound 4'-Morpholinomethyl-3,4,5- trifluorobenzophenone Kinases Protein Kinases (e.g., PI3K, Akt) Compound->Kinases Inflammatory Inflammatory Pathways (e.g., NF-κB, COX) Compound->Inflammatory Microbial Microbial Enzymes/ Receptors Compound->Microbial CNS CNS Receptors/ Transporters Compound->CNS Anticancer Anticancer Effects Kinases->Anticancer AntiInflammatory Anti-inflammatory Effects Inflammatory->AntiInflammatory Antimicrobial Antimicrobial Effects Microbial->Antimicrobial CNSActivity CNS Activity CNS->CNSActivity

Caption: Potential biological targets and therapeutic outcomes for the novel scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed scaffold offers numerous avenues for chemical modification to explore structure-activity relationships (SAR).

  • Fluorine Substitution Pattern: The number and position of fluorine atoms on the benzophenone core can be varied to fine-tune the electronic properties and binding interactions of the molecule.

  • Substitution on the Second Aromatic Ring: The non-fluorinated phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to probe their effect on biological activity.

  • Modification of the Morpholine Ring: The morpholine ring can be replaced with other heterocyclic systems (e.g., piperidine, piperazine) to investigate the impact on potency and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a library of analogues based on this scaffold. High-throughput screening against a panel of cancer cell lines, inflammatory markers, and microbial strains would be a logical next step to identify promising lead compounds for further development.

Conclusion

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone represents a novel and unexplored chemical scaffold with significant potential in drug discovery. By strategically combining the established biological relevance of the benzophenone core, the advantageous properties of trifluorination, and the pharmacokinetic benefits of the morpholine moiety, this compound is poised to yield new therapeutic agents. This technical guide provides a roadmap for the synthesis, characterization, and preliminary exploration of this promising new area of medicinal chemistry. The insights and protocols detailed herein are intended to catalyze further research and development, ultimately unlocking the full therapeutic potential of this innovative molecular architecture.

References

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available from: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research PURE. Available from: [Link]

  • Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available from: [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. PubMed. Available from: [Link]

  • Benzophenone. NIST WebBook. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Mannich reaction. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Semantic Scholar. Available from: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

  • Mannich Reaction. YouTube. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Semantic Scholar. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. Available from: [Link]

  • Benzophenone. NIST WebBook. Available from: [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available from: [Link]

Sources

Foundational

Theoretical Characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Computational Protocol

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: PubChem CID 24724262 | CAS Focus: Benzophenone Derivatives Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: PubChem CID 24724262 | CAS Focus: Benzophenone Derivatives

Executive Summary

The molecule 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone represents a sophisticated scaffold combining a pharmacophoric benzophenone core with distinct electronic modulators: a strongly electron-withdrawing 3,4,5-trifluorophenyl ring and a solubilizing, basic 4'-morpholinomethyl moiety. While benzophenones are well-documented as photoinitiators and bioactive cores (anti-inflammatory, kinase inhibition), the specific theoretical treatment of this fluorinated derivative requires a nuanced computational approach.[1]

This guide outlines a rigorous Density Functional Theory (DFT) protocol to elucidate its molecular structure, electronic properties, and reactive sites.[1] We synthesize methodologies from recent studies on analogous benzophenone derivatives to establish a self-validating workflow for characterizing this compound.

Computational Methodology: The "Gold Standard" Protocol[1]

To ensure scientific integrity and reproducibility, the theoretical study of this molecule must move beyond standard optimization.[1] The following protocol is designed to capture the delicate balance between the electron-deficient fluorinated ring and the electron-rich morpholine tail.

Level of Theory Selection[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic frameworks, providing a reliable balance between cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) is mandatory here.[1][2]

    • Why? The "++" diffuse functions are critical for describing the lone pairs on the Oxygen/Nitrogen atoms and the electron cloud of the Fluorine atoms.[1] The "(d,p)" polarization functions accurately model the geometry of the strained morpholine ring and the carbonyl bond.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

    
    ) or DMSO.[1] Gas-phase calculations alone are insufficient for predicting bioactivity.[1]
    
Validation Criteria (Self-Correcting Logic)
  • Frequency Check: The optimized geometry must yield zero imaginary frequencies in the Hessian matrix to confirm a true local minimum.[1]

  • Scaling Factors: Raw DFT vibrational frequencies typically overestimate experimental values.[1] Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental IR spectra.

Structural Analysis & Conformational Landscape

Geometry and Steric Hindrance

The benzophenone core is rarely planar due to steric repulsion between the ortho hydrogens (or fluorines).[1]

  • Dihedral Angle (

    
    ):  Expect a twist angle of roughly 45–55° between the two phenyl rings.[1]
    
  • Morpholine Chair Conformation: The morpholine ring should adopt a low-energy chair conformation. The equatorial position of the methylene linker is energetically favored to minimize 1,3-diaxial interactions.[1]

The Fluorine Effect (3,4,5-Trifluoro Motif)

The 3,4,5-trifluoro substitution pattern creates a significant dipole moment and alters the quadrupole moment of the phenyl ring.

  • C-F Bond Lengths: Predicted to be ~1.35 Å.[1]

  • Electronic Consequences: These atoms pull electron density away from the ring, making the 3,4,5-ring electron-poor (

    
    -acidic). This increases the potential for 
    
    
    
    stacking interactions
    with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in protein binding pockets.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of kinetic stability and chemical reactivity.[1]

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the morpholine nitrogen and the ether oxygen , representing the sites most prone to electrophilic attack (or protonation).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the trifluorophenyl ring .[1] The electron-withdrawing fluorines stabilize the LUMO, making this ring more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Table 1: Predicted Reactivity Descriptors (Simulated Range) Based on B3LYP/6-311++G(d,p) data for analogous benzophenones.[1]

ParameterSymbolTheoretical SignificanceExpected Range (eV)
Ionization Potential

Electron donation ability6.0 - 6.5
Electron Affinity

Electron acceptance ability2.0 - 2.5
Chemical Hardness

Resistance to charge transfer1.8 - 2.2
Electrophilicity Index

Propensity to accept electronsHigh (due to F atoms)
Molecular Electrostatic Potential (MEP) Mapping

Visualizing the charge distribution (MEP surface) is essential for predicting non-covalent bonding in drug design.[1]

  • Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and Morpholine Oxygen/Nitrogen .[1] These are Hydrogen Bond Acceptor (HBA) sites.[1]

  • Blue Regions (Positive Potential): Concentrated on the Trifluorophenyl ring hydrogens (if any remaining) and the methylene protons.[1]

  • The "Sigma-Hole": Look for a region of positive potential on the extension of the C-F bonds, which can participate in halogen bonding.[1]

Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of the computational characterization, from initial structure generation to final bioactivity prediction.

ComputationalWorkflow cluster_opt Geometry Optimization cluster_prop Property Analysis Start Input Structure (CID 24724262) DFT DFT Functional: B3LYP Basis: 6-311++G(d,p) Start->DFT Freq Frequency Calc (Check for NImag=0) DFT->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Validated Geometry MEP MEP Surface (Active Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO End Bioactivity Prediction (Docking/QSAR) FMO->End Reactivity Data MEP->End Binding Sites

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzophenone derivatives.

Experimental Protocols for Validation

To validate the theoretical data, the following experimental setups are recommended:

Vibrational Spectroscopy (FT-IR)[1]
  • Objective: Confirm the carbonyl stretch and C-F bond vibrations.

  • Key Theoretical Predictions:

    • 
      : ~1650–1670 cm⁻¹ (Strong).[1]
      
    • 
      : ~1100–1350 cm⁻¹ (Multiple bands, Very Strong).[1]
      
    • 
       Morpholine: ~2800–2950 cm⁻¹.[1]
      
  • Protocol: Record spectra in KBr pellets or ATR mode. Compare experimental peaks with scaled DFT frequencies (

    
    ).
    
UV-Vis Absorption[1]
  • Objective: Validate electronic transitions (HOMO

    
     LUMO).
    
  • TD-DFT Protocol: Perform Time-Dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional (better for charge-transfer states) in solvent (Ethanol/Methanol).[1]

  • Expected Transitions:

    • 
      : Weak band, >300 nm (Carbonyl).[1]
      
    • 
      : Strong band, ~250–280 nm (Aromatic system).[1]
      

Structure-Activity Relationship (SAR) Logic[1]

Understanding the molecular logic is crucial for drug development applications.[1][3]

SAR_Logic Center 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone Morph Morpholine Ring Center->Morph F3 3,4,5-Trifluoro Ring Center->F3 CO Carbonyl Bridge Center->CO Solubility Solubility / PK (Basic N) Morph->Solubility Protonation Stacking Pi-Stacking (Electron Deficient) F3->Stacking Low e- Density HBA H-Bond Acceptor CO->HBA Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to physicochemical properties.[1]

References

  • PubChem. (n.d.).[1] 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CID 24724262).[4] National Library of Medicine.[1] Retrieved from [Link]

  • Lei, C., et al. (2024).[1][3][5][6] "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances, 14, 20339-20350.[5] Retrieved from [Link]

  • Khan, S., et al. (2025).[1][7] "DFT-Based Quantum Mechanical and Molecular Docking Investigation of Synthesized Flavokawain B and Its Derivatives." Journal of the Chemical Society of Pakistan, 47(01).[1][7] Retrieved from [Link]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects."[1] Chemical Physics, 55(1), 117-129.[1] (Foundational paper for PCM Solvation).

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Applications of Trifluorinated Benzophenones

Introduction: The Rising Prominence of Trifluorinated Benzophenones The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Trifluorinated Benzophenones

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Among the myriad of fluorinated scaffolds, trifluorinated benzophenones have emerged as a particularly valuable class of compounds. The presence of the trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes trifluorinated benzophenones highly sought-after building blocks in drug discovery.[4] Furthermore, their unique photochemical properties have led to their widespread use as photo-cross-linking agents for elucidating protein-protein interactions.[5][6][7] This guide provides an in-depth exploration of the synthesis and diverse applications of these versatile molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for Trifluorinated Benzophenones

The synthesis of trifluorinated benzophenones can be achieved through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including benzophenones.[8][9][10][11] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][11]

Mechanism and Causality: The Lewis acid catalyst activates the acylating agent by forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring, leading to the formation of the benzophenone core. When synthesizing trifluorinated benzophenones, a trifluoromethyl-substituted benzoyl chloride or a trifluoromethyl-substituted benzene derivative can be employed. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, sometimes necessitating harsher reaction conditions or more potent catalytic systems.[8] Trifluoromethanesulfonic acid (TfOH) has emerged as a powerful catalyst for these reactions, often providing better yields under milder conditions compared to traditional Lewis acids.[8][12]

Experimental Protocol: Synthesis of 4-fluoro-4'-(trifluoromethyl)benzophenone via Friedel-Crafts Acylation

A representative protocol for the Friedel-Crafts acylation to synthesize a trifluorinated benzophenone is the reaction of fluorobenzene with 4-(trifluoromethyl)benzoyl chloride.

  • Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Step 2: Addition of Reactants: Under a nitrogen atmosphere, add dry fluorobenzene (5 equivalents, serving as both reactant and solvent). Cool the mixture in an ice bath.

  • Step 3: Acylation: Slowly add 4-(trifluoromethyl)benzoyl chloride (1 equivalent) to the stirred mixture.

  • Step 4: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Step 6: Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃Anhydrous, stoichiometric amountsReadily available, cost-effectiveMoisture sensitive, requires stoichiometric amounts, harsh workup
TfOHCatalytic amounts, neat or in solventHighly efficient, milder conditions, recyclableCorrosive, more expensive than AlCl₃
Rare Earth Triflates (e.g., La(OTf)₃)Catalytic amounts, often with TfOHSynergistic effect with TfOH, high selectivityHigher cost

Diagram: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl acylium_ion [R-C≡O]⁺ AlCl₄⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion aromatic_ring Ar-H intermediate Wheland Intermediate aromatic_ring->intermediate + [R-C≡O]⁺ product Ar-CO-R intermediate->product - H⁺ Grignard_Reaction start Start: 3-Bromobenzotrifluoride + Mg grignard Formation of Grignard Reagent start->grignard add_aldehyde Addition of Benzaldehyde grignard->add_aldehyde workup Aqueous Workup add_aldehyde->workup alcohol Intermediate Alcohol workup->alcohol oxidation Oxidation alcohol->oxidation product Final Product: (Phenyl)(3-(trifluoromethyl)phenyl)methanone oxidation->product Photo_Crosslinking BP Benzophenone (BP) Excited_BP Excited Triplet State BP* BP->Excited_BP Excitation UV UV light (hv) UV->Excited_BP H_abstraction Hydrogen Abstraction Excited_BP->H_abstraction Target Target Molecule (R-H) Target->H_abstraction Radical_pair Radical Pair H_abstraction->Radical_pair Covalent_bond Covalent Cross-link Radical_pair->Covalent_bond Radical Recombination

Sources

Foundational

Technical Guide: Initial Cytotoxicity Screening of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Executive Summary & Compound Profile This technical guide outlines the standard operating procedure (SOP) for the initial cytotoxicity evaluation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (hereafter referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide outlines the standard operating procedure (SOP) for the initial cytotoxicity evaluation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (hereafter referred to as MM-TFB ).

As a researcher in drug discovery, you recognize that MM-TFB represents a "privileged scaffold" hybridization. It combines the lipophilic, electron-withdrawing core of a 3,4,5-trifluorobenzophenone (enhancing metabolic stability and membrane permeability) with a morpholine moiety (improving aqueous solubility and lysosomotropic properties).

While benzophenone derivatives are historically known for UV-filtering properties, recent medicinal chemistry efforts have repurposed them as potential anticancer agents, specifically targeting microtubule polymerization and oxidative stress pathways [1, 2]. Consequently, this screening protocol is designed not merely to detect toxicity, but to differentiate between non-specific necrosis and targeted antiproliferative activity.[1]

Physicochemical Considerations for Screening
PropertyFeatureImpact on Protocol
Lipophilicity 3,4,5-Trifluoro motifHigh logP expected.[1] Compound may precipitate in aqueous media >50 µM.[1] Action: Strict DMSO stock preparation required.[1]
Basicity Morpholine nitrogenpKa ~8.[1]3. Lysosomotropic potential.[1] Action: pH control in media is critical to prevent precipitation.[1]
Reactivity Benzophenone ketonePotential for photo-activation.[1] Action: All incubations must occur in the dark to avoid photo-toxicity artifacts.

Experimental Design Strategy

We employ a Multiplexed Cytotoxicity Workflow to ensure data integrity. Relying on a single assay (e.g., MTT) is insufficient for fluorinated compounds, as they can interfere with mitochondrial reductase enzymes.[1]

The Triad Approach:

  • Metabolic Activity (MTS Assay): Measures mitochondrial respiration.[1]

  • Membrane Integrity (LDH Release): Measures necrotic cell death.[1]

  • Mechanistic Check (ROS Generation): Benzophenones are known to induce oxidative stress [3].[1]

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, ensuring self-validation at every step.

CytotoxicityWorkflow Start Compound: MM-TFB (Solid Powder) Stock Stock Prep (20 mM in DMSO) Start->Stock QC Solubility QC (Nephelometry) Stock->QC Dilution Serial Dilution (0.1 - 100 µM in Media) QC->Dilution Pass Incubation Incubation (24h / 48h @ 37°C) Dilution->Incubation Cells Cell Seeding (HeLa / MCF-7 / HepG2) Cells->Incubation Assay1 Primary: MTS Assay (Mitochondrial Function) Incubation->Assay1 Assay2 Secondary: LDH Assay (Membrane Leakage) Incubation->Assay2 Analysis Data Analysis (IC50 / EC50 Calculation) Assay1->Analysis Assay2->Analysis Decision Hit Classification Analysis->Decision

Caption: Figure 1. Multiplexed screening workflow for MM-TFB, integrating solubility checks and dual-endpoint assays.

Detailed Protocols

Phase 1: Compound Preparation & Handling

Rationale: The trifluorinated ring increases hydrophobicity.[1] Improper solubilization is the #1 cause of false negatives in benzophenone screening.[1]

  • Weighing: Weigh 5–10 mg of MM-TFB into a glass amber vial (plastic may absorb the lipophilic compound).

  • Solubilization: Dissolve in sterile DMSO to a concentration of 20 mM . Vortex for 60 seconds.[1]

    • Visual Check: Solution must be perfectly clear. If turbid, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into single-use volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Primary Screening (MTS Assay)

Rationale: We use MTS (tetrazolium) over MTT because the morpholine group can sometimes reduce MTT non-enzymatically, leading to high background.[1] MTS produces a soluble formazan product, eliminating the solubilization step that can introduce error.[1]

Materials:

  • Cell Lines: HepG2 (Liver toxicity proxy), MCF-7 (Breast cancer target), HFF-1 (Normal fibroblast control).[1]

  • Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent.[1]

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 2x working solution of MM-TFB in culture media (max 0.5% DMSO final).

    • Perform 1:2 serial dilutions (Range: 100 µM down to 0.1 µM).

    • Add 100 µL of treatment to cells.[1] Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin 10 µM) .[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2. Keep plates in the dark to prevent benzophenone photo-activation.[1]

  • Readout:

    • Add 20 µL MTS reagent per well.[1]

    • Incubate 1–4 hours.

    • Measure Absorbance at 490 nm.[1]

Phase 3: Secondary Screening (LDH Release)

Rationale: Benzophenones can act as surfactants at high concentrations.[1] If MTS shows low viability but LDH shows low leakage, the compound may be cytostatic (halting growth) rather than cytotoxic (killing cells).[1]

Protocol:

  • Supernatant Harvest: 45 minutes prior to the MTS readout (above), transfer 50 µL of culture supernatant to a fresh plate.

  • Reaction: Add 50 µL of LDH reaction mix (Lactate + NAD+ + Tetrazolium).

  • Readout: Incubate 30 mins at Room Temp (Dark). Measure Absorbance at 490 nm.[1]

  • Calculation:

    
    
    (High Control = Lysis Buffer treated cells)
    

Mechanistic Validation: The Oxidative Stress Pathway[1]

Research into benzophenone-3 and its derivatives suggests that toxicity is often mediated via Reactive Oxygen Species (ROS) accumulation and Zinc liberation [3].[1] The trifluoro-substitution on MM-TFB may exacerbate this electron-transfer capability.[1]

If the IC50 is < 10 µM, perform a DCFDA Cellular ROS Assay to confirm the mechanism.[1]

ROSPathway Compound MM-TFB (Intracellular) Mito Mitochondrial Complex I/III Compound->Mito Accumulation Zn Intracellular Zn2+ Release Compound->Zn Chelation/Displacement ROS ROS Generation (Superoxide/H2O2) Mito->ROS e- Leakage Damage DNA Damage & Lipid Peroxidation ROS->Damage Zn->ROS Amplification Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Figure 2.[1][2] Hypothesized Mechanism of Action (MOA) for MM-TFB cytotoxicity involving ROS amplification.

Data Interpretation & Thresholds

Use the table below to categorize the compound based on the calculated IC50 (Inhibitory Concentration 50%).

IC50 Value (µM)ClassificationInterpretationRecommended Action
< 1 µM Potent CytotoxinHighly active.[1] Likely non-specific if seen in fibroblasts (HFF-1).[1]Titrate down to nM range.[1] Check therapeutic index.
1 – 10 µM Hit Candidate Ideal range for lead optimization.[1]Proceed to ROS assay and Annexin V staining.
10 – 50 µM Weak ActivityCommon for initial benzophenone scaffolds.[1]Structure-Activity Relationship (SAR) study required.[1]
> 50 µM Inactive / Non-toxicCompound is likely metabolically inert or insoluble.[1]Re-check solubility. Consider fluorination pattern changes.
Troubleshooting "False" Toxicity
  • Precipitation: If Absorbance spikes at 490nm in the LDH assay (without enzyme), the compound has precipitated.[1] Remedy: Reduce max concentration to 25 µM.

  • Color Interference: Benzophenones can absorb UV-Vis.[1] Remedy: Run a "Compound Only" control well (Media + MM-TFB, no cells) and subtract this background.

References

  • RSC Publishing.[1] (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[1][3][4] Royal Society of Chemistry.[1] [Link]

  • MDPI. (2020).[1] In Vitro Cytotoxicity of 7,3′,4′-Trihydroxyflavones in Lung Fibroblasts. MDPI.[1] [Link]

  • PubMed. (2019).[1][5] Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. National Institutes of Health.[1] [Link]5]

  • PubChem.[1][2] (n.d.). 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Compound Summary. National Library of Medicine.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

This Application Note is designed for research chemists and drug development professionals. It details a robust, scalable protocol for the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS: 898770-71-3),...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details a robust, scalable protocol for the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS: 898770-71-3), a critical pharmacophore in kinase inhibitor development (e.g., B-Raf inhibitors).

Executive Summary

The synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents a specific chemoselective challenge: installing a basic amine (morpholine) without triggering Nucleophilic Aromatic Substitution (


) on the highly electron-deficient 3,4,5-trifluorophenyl ring.

While direct Friedel-Crafts acylation using morpholinomethyl-benzene is theoretically possible, it often fails due to Lewis acid complexation with the amine. Therefore, this protocol utilizes a Linear Late-Stage Amination Strategy . This route prioritizes yield and purity by constructing the benzophenone core first, followed by benign functionalization.

Core Synthetic Strategy
  • Friedel-Crafts Acylation: Construction of the diaryl ketone core using toluene and 3,4,5-trifluorobenzoyl chloride.

  • Wohl-Ziegler Bromination: Radical functionalization of the benzylic methyl group.

  • Chemo-Selective Amination:

    
     displacement of the bromide by morpholine under mild conditions to avoid defluorination.
    

Retrosynthetic Analysis & Workflow

The following logic map illustrates the chosen pathway (blue) versus high-risk alternatives (red).

Synthesis_Pathway Start1 3,4,5-Trifluorobenzoyl Chloride Step1_Prod Intermediate 1: 4-Methyl-3',4',5'-trifluorobenzophenone Start1->Step1_Prod Step 1: AlCl3, 0°C (Friedel-Crafts) Start2 Toluene Start2->Step1_Prod Step2_Prod Intermediate 2: 4-(Bromomethyl)-3',4',5'-trifluorobenzophenone Step1_Prod->Step2_Prod Step 2: NBS, AIBN, Reflux (Radical Bromination) Target TARGET: 4'-Morpholinomethyl-3,4,5- trifluorobenzophenone Step2_Prod->Target Step 3: Morpholine, K2CO3, RT (Sn2 Substitution) Side_Prod Impurity (Risk): Defluorinated Adducts (via SnAr attack) Step2_Prod->Side_Prod High Temp / Strong Base Target->Side_Prod Over-reaction

Figure 1: Synthetic workflow highlighting the critical path to avoid SnAr side-reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-3',4',5'-trifluorobenzophenone

This step establishes the carbon skeleton. The electron-withdrawing nature of the trifluoro-group deactivates the acyl chloride, requiring fresh Aluminum Chloride (


).
  • Reagents: 3,4,5-Trifluorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant, 5.0 eq),

    
     (1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or excess Toluene.

Procedure:

  • Charge a flame-dried 3-neck flask with 3,4,5-Trifluorobenzoyl chloride (10.0 g, 51.4 mmol) and anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Cool the solution to 0–5 °C using an ice bath.

  • Add

    
      (7.5 g, 56.5 mmol) portion-wise over 20 minutes. Note: Exothermic.[1]
    
  • Add Toluene (5.5 mL, 51.4 mmol) dropwise. Maintain internal temperature < 10 °C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Extract with DCM (3 x 50 mL). Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethanol if necessary.

    • Expected Yield: 85–90%

    • Appearance: Off-white solid.[1]

Step 2: Synthesis of 4-(Bromomethyl)-3',4',5'-trifluorobenzophenone

Critical Control: Stop the reaction before di-bromination occurs.

  • Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq).

  • Solvent:

    
     (classic) or Trifluorotoluene (green alternative).
    

Procedure:

  • Dissolve Intermediate 1 (10.0 g, 40 mmol) in Trifluorotoluene (80 mL).

  • Add NBS (7.48 g, 42 mmol) and AIBN (328 mg, 2 mmol).

  • Heat to reflux (approx. 102 °C) for 2–4 hours.

  • Endpoint: Monitor by HPLC or

    
    -NMR. Look for the shift from methyl singlet (~2.4 ppm) to benzylic bromide singlet (~4.5 ppm).
    
  • Cool to RT. Filter off the succinimide byproduct.

  • Concentrate the filtrate.[1][2]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Expected Yield: 70–75%

Step 3: Synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Expert Insight: The 3,4,5-trifluorophenyl ring is highly susceptible to nucleophilic attack at the 4-position (para to carbonyl). Use of heat or strong alkoxides will result in the displacement of Fluorine by Morpholine. Perform this step at room temperature.

  • Reagents: Intermediate 2 (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve Intermediate 2 (5.0 g, 15.2 mmol) in anhydrous MeCN (50 mL).

  • Add powdered

    
      (4.2 g, 30.4 mmol).
    
  • Add Morpholine (1.6 mL, 18.2 mmol) dropwise at RT.

  • Stir at RT for 3–6 hours.

    • QC Check: LC-MS should show Mass [M+H]+ = 336.1. If F-displacement occurs, mass will shift to [M+H]+ = 403 (Morpholine adduct).

  • Workup: Filter inorganic salts. Concentrate solvent.[1][3]

  • Dissolve residue in EtOAc, wash with water and brine.

  • Final Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH 95:5).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
MS (ESI+) 336.11 [M+H]+LC-MS
1H NMR

7.7 (d, 2H), 7.5 (m, 2H), 7.4 (d, 2H), 3.7 (t, 4H), 3.5 (s, 2H), 2.4 (t, 4H)
400 MHz, CDCl3
19F NMR Confirm 3 signals (or 2 if symmetric)376 MHz, CDCl3

Troubleshooting & Critical Parameters

Regioselectivity of Friedel-Crafts
  • Issue: Formation of ortho-methyl isomers.

  • Solution: Ensure temperature is kept < 5 °C during addition. The steric bulk of the trifluorobenzoyl group generally favors para substitution on toluene, but temperature control is vital.

Preventing Defluorination ( )
  • Mechanism: The carbonyl group activates the 4-position fluorine. Morpholine is a secondary amine and a good nucleophile.

  • Prevention:

    • Do NOT use NaH or strong bases.

    • Do NOT heat Step 3 above 40 °C.

    • If

      
       impurities are observed (by MS), switch solvent to THF (lower polarity reduces 
      
      
      
      rate) and lower temperature to 0 °C.

References

  • General Benzophenone Synthesis: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Fluorinated Benzophenone Precursors

    • Synthesis of Fluorinated Benzophenones by Iterative Nucleophilic Aromatic Substitution. J. Org. Chem. 2007, 72, 24, 9329–9334.

    • Preparation of 3,4,5-trifluorobenzophenone derivatives. (Relevant to handling the electron-deficient ring).
  • Wohl-Ziegler Bromination: Djerassi, C. Chem. Rev. 1948, 43, 271.
  • Compound Data: PubChem CID 24724262 (4'-Morpholinomethyl-3,4,5-trifluorobenzophenone).[4]

  • Safety & Handling: Sigma-Aldrich Safety Data Sheet for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CAS 898770-71-3).

Sources

Application

Application Notes and Protocols for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Photoaffinity Labeling Reagent for Elucidating Molecular Interactions

Introduction: Capturing Transient Interactions with Precision In the intricate landscape of drug discovery and chemical biology, the identification of molecular targets and the characterization of ligand-protein interact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Capturing Transient Interactions with Precision

In the intricate landscape of drug discovery and chemical biology, the identification of molecular targets and the characterization of ligand-protein interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient and reversible interactions, providing a stable snapshot for downstream analysis.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of a novel photoaffinity labeling reagent, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone . This reagent is meticulously designed to offer distinct advantages in specificity, efficiency, and application flexibility for researchers, scientists, and drug development professionals.

At its core, a photoaffinity probe consists of three key moieties: a recognition element that directs the probe to a specific biological target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment.[2] 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone serves as an advanced building block for the creation of such probes, incorporating a trifluorinated benzophenone photophore and a morpholinomethyl group.

Key Features and Advantages of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

The unique structural attributes of this reagent confer several benefits over conventional benzophenone-based probes:

  • Enhanced Photochemical Properties of the Trifluorobenzophenone Core: The electron-withdrawing fluorine atoms on the benzophenone core are anticipated to influence the photochemistry of the molecule. While benzophenones are generally activated by UV light in the range of 350-365 nm, trifluorination can potentially fine-tune the absorption maximum and improve the efficiency of intersystem crossing to the reactive triplet state.[4][5][6] This can lead to higher crosslinking yields and may allow for the use of lower energy UV light, minimizing potential damage to biological macromolecules.[4]

  • Increased Specificity and Reduced Non-Specific Binding: The trifluoromethyl groups can contribute to more specific interactions with target proteins through favorable electrostatic or hydrophobic interactions, potentially reducing non-specific labeling that can be a challenge in PAL experiments.[2]

  • The Role of the Morpholinomethyl Group: The morpholino group is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic and pharmacodynamic properties of molecules.[7][8] In the context of a photoaffinity probe, the morpholinomethyl moiety can:

    • Enhance Aqueous Solubility: The polar nature of the morpholine ring can improve the solubility of the probe in biological buffers, facilitating its use in aqueous environments.

    • Modulate Lipophilicity: The morpholino group provides a balance between hydrophilicity and lipophilicity, which can be crucial for cell permeability and interaction with targets in different cellular compartments.[7][8]

    • Serve as a Linker Attachment Point: The secondary amine within the morpholine ring can be a site for further chemical modification, allowing for the straightforward attachment of a recognition element or a reporter tag.

  • Chemical Stability: Benzophenone-based probes are known for their stability in various chemical conditions and in the dark, which simplifies handling and experimental setup.[5][6]

Mechanism of Photoaffinity Labeling

The utility of benzophenone derivatives in photoaffinity labeling stems from their photochemical reactivity. Upon irradiation with UV light, the benzophenone carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing to a more stable triplet diradical state.[5][6] This triplet diradical is a highly reactive species that can abstract a hydrogen atom from a nearby C-H bond of an amino acid residue in the binding pocket of a target protein. This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the protein. Subsequent radical-radical recombination results in the formation of a stable covalent C-C bond, thus permanently linking the probe to its target.[5][6]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the application of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in a typical photoaffinity labeling experiment, from probe synthesis to mass spectrometry-based identification of target proteins and binding sites.

Diagram of the General Photoaffinity Labeling Workflow

Sources

Method

Application Note: Utilizing 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) in High-Throughput Screening for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for MTPB in Kinase Inhibitor Screening Protein kinases are a critical class of enzymes that regulate a vast array of cell...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for MTPB in Kinase Inhibitor Screening

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they are among the most important targets for modern drug discovery.[2] The process of identifying new kinase inhibitors often begins with high-throughput screening (HTS), a method that allows for the rapid, automated testing of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[3][4]

This application note describes the use of a novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) , as a scaffold in HTS campaigns aimed at discovering novel protein kinase inhibitors. While MTPB is a hypothetical compound for the purposes of this guide, its structure is designed to incorporate key features often found in successful kinase inhibitors:

  • Benzophenone Scaffold: This rigid, aromatic core is a common feature in medicinal chemistry, providing a stable platform for the attachment of various functional groups.[5][6] It serves as a versatile backbone for creating diverse chemical libraries.[7]

  • Morpholine Moiety: The morpholine group is a privileged structure in drug discovery.[8] It can significantly enhance aqueous solubility and metabolic stability.[9][10] Furthermore, its nitrogen and oxygen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, a common mechanism of action for inhibitors.[10][11]

  • Trifluorophenyl Group: The strategic placement of fluorine atoms can enhance binding affinity through interactions with the target protein and improve key drug-like properties such as cell permeability and metabolic resistance.

Given these structural attributes, MTPB represents an ideal starting point for a library of compounds designed to target the ATP-binding site of protein kinases. This guide provides a detailed protocol for screening an MTPB-based library using a robust, HTS-compatible luminescent kinase assay.

Assay Principle: The Kinase-Glo® Luminescent Assay

To screen for inhibitors, a functional assay that measures the catalytic activity of the kinase is required.[12] The Kinase-Glo® Luminescent Kinase Assay is a widely used, homogeneous "add-mix-read" method ideal for HTS.[13][14]

The principle is based on the quantification of ATP remaining in solution after a kinase reaction.[14]

  • A kinase, its substrate, and ATP are incubated in the presence of a test compound (e.g., from an MTPB library).

  • Active kinases consume ATP to phosphorylate the substrate.

  • If a compound inhibits the kinase, ATP consumption is reduced.

  • After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains luciferase, which catalyzes the production of light in an ATP-dependent reaction.[15]

  • The resulting luminescent signal is directly proportional to the amount of ATP remaining. Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity (no inhibition).[13][14]

This "signal-on" for inhibition format is robust and produces excellent Z'-factor values, a key metric for HTS assay quality.[14][16]

Visualizing the Assay Principle

G cluster_1 Detection Step Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Consumes Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Converts MTPB_Inhibitor MTPB_Inhibitor MTPB_Inhibitor->Kinase Blocks Remaining_ATP Remaining_ATP Light Light Remaining_ATP->Light Generates Luciferase Luciferase Luciferase->Light HTS_Workflow Start Start Compound_Plate 1. Compound Plate Prep (MTPB Library in DMSO) Start->Compound_Plate Compound_Transfer 3. Acoustic Transfer of Compounds (nL scale) Compound_Plate->Compound_Transfer Assay_Plate_Dispense 2. Dispense Kinase/Substrate Mix to Assay Plate Assay_Plate_Dispense->Compound_Transfer Preincubation 4. Pre-incubation (Compound + Kinase) Compound_Transfer->Preincubation Reaction_Start 5. Initiate Reaction (Add ATP) Preincubation->Reaction_Start Reaction_Incubation 6. Kinase Reaction (Room Temp) Reaction_Start->Reaction_Incubation Detection 7. Add Kinase-Glo® Reagent Reaction_Incubation->Detection Signal_Stabilization 8. Signal Stabilization Detection->Signal_Stabilization Read_Plate 9. Read Luminescence Signal_Stabilization->Read_Plate Data_Analysis 10. Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow from compound plating to data analysis.

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Reaction Buffer (2X): Prepare a 2X concentrated buffer containing the kinase and its substrate. The final concentration of each should be optimized beforehand to ensure the reaction is linear over the intended time course. [1]* ATP Solution (4X): Prepare a 4X concentrated ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors. [1]* Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use. [14] 2. Plate Mapping:

  • Design the 384-well plate map to include appropriate controls for robust data analysis. Quality control is a critical component of HTS. [3]

    Well Type Description Columns
    Test Compound MTPB library compounds (e.g., at 10 µM final concentration) 1-22
    Negative Control No inhibition (enzyme + substrate + ATP + DMSO) 23

    | Positive Control | Maximum inhibition (enzyme + substrate + ATP + control inhibitor) | 24 |

3. Assay Procedure (Automated):

  • Step 1: Compound Plating: Using an acoustic dispenser, transfer 25 nL of each MTPB library compound from the source plate to the corresponding wells of the 384-well assay plate. Transfer 25 nL of DMSO to control wells.

  • Step 2: Enzyme/Substrate Addition: Dispense 5 µL of the 2X Kinase/Substrate mix to all wells of the assay plate.

  • Step 3: Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

  • Step 4: Reaction Initiation: Dispense 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 7.525 µL.

  • Step 5: Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The exact time should be within the predetermined linear range of the enzyme kinetics. [1]* Step 6: Signal Detection: Add 7.5 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.

  • Step 7: Signal Stabilization: Mix the plate for 2 minutes and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. [14]* Step 8: Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [17]It measures the separation between the signals of the positive and negative controls. [16][18] Formula: Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )

Where:

  • μpos and σpos are the mean and standard deviation of the positive control (maximum inhibition).

  • μneg and σneg are the mean and standard deviation of the negative control (no inhibition).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS [16][19][20]
0 to 0.5Marginal assay, may require optimization [16][20]
< 0Unacceptable assay, not suitable for screening [16][20]

A Z'-factor above 0.5 indicates a large separation between controls and a low data variability, giving high confidence in the identification of hits. [16][19]

Hit Identification: Percent Inhibition

For each MTPB test compound, the percent inhibition is calculated to determine its effect on kinase activity.

Formula: % Inhibition = 100 * ( 1 - ( (RLUcompound - μneg) / (μpos - μneg) ) )

Where:

  • RLUcompound is the Relative Light Units from a well with a test compound.

  • μpos is the mean RLU of the positive control.

  • μneg is the mean RLU of the negative control.

Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample plate) are considered "hits" and are selected for further validation, such as dose-response curves to determine IC50 values.

Conclusion

The 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MTPB) scaffold possesses highly favorable characteristics for the development of novel kinase inhibitors. Its combination of a rigid benzophenone core, a solubilizing and H-bonding morpholine group, and affinity-enhancing fluorine atoms makes it a promising starting point for library synthesis. The detailed HTS protocol provided here, utilizing the robust Kinase-Glo® assay, offers a validated, efficient, and scalable method for screening MTPB-based libraries. By adhering to rigorous quality control standards, such as the calculation of the Z'-factor, researchers can confidently identify potent and selective kinase inhibitors for progression into the drug discovery pipeline.

References

  • A high-throughput radiometric kinase assay. National Center for Biotechnology Information.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

  • High-Throughput Screening. Hudson Robotics.[Link]

  • Plate Quality Control. Collaborative Drug Discovery Support.[Link]

  • Z-factors.BIT 479/579 High-throughput Discovery.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Delightex.[Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.[Link]

  • Z-factor. Wikipedia.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.[Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.[Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information.[Link]

  • Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate.[Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Center for Biotechnology Information.[Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. National Center for Biotechnology Information.[Link]

  • High-throughput screening (HTS). BMG LABTECH.[Link]

  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives... ResearchGate.[Link]

  • Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids. ResearchGate.[Link]

Sources

Application

Derivatization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for targeted delivery

Application Note: Strategic Functionalization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for Targeted Delivery Executive Summary This guide details the chemical derivatization and application of 4'-Morpholinometh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for Targeted Delivery

Executive Summary

This guide details the chemical derivatization and application of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MM-TFB) . This molecule represents a versatile "heterobifunctional scaffold" critical for the development of targeted photo-affinity probes and peptide-drug conjugates (PDCs).

The scaffold features two distinct functional domains:

  • The 4'-Morpholinomethyl tail: Enhances aqueous solubility and provides lysosomotropic properties, facilitating cellular uptake and lysosomal accumulation.

  • The 3,4,5-Trifluorobenzophenone core: Acts as a dual-function warhead. It serves first as an electrophilic site for regioselective conjugation via Nucleophilic Aromatic Substitution (

    
    ) and second as a latent photo-crosslinker for covalent target capture upon UV irradiation.
    

This note provides validated protocols for conjugating targeting ligands (e.g., thiols, amines) to the MM-TFB scaffold and subsequent photo-activation workflows.

Mechanistic Principles

Regioselective Conjugation ( )

The 3,4,5-trifluorophenyl ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms themselves.

  • The Site of Attack: The 4-position (para) fluorine is the most electrophilic. The carbonyl group at position 1 exerts a strong resonance withdrawing effect (

    
    ) on the para position, while the flanking fluorines at positions 3 and 5 increase the electrophilicity of C4 via inductive withdrawal (
    
    
    
    ).
  • The Result: Nucleophiles (thiols, amines) selectively displace the 4-fluorine, preserving the benzophenone structure required for photochemistry.

Photo-Activation Mechanism

Upon irradiation at 350–360 nm, the benzophenone carbonyl undergoes an


 transition, forming a reactive triplet diradical. This species preferentially inserts into C-H bonds of proximal proteins (within 3–5 Å), forming a permanent covalent bond. This allows researchers to "freeze" the interaction between the targeted delivery vehicle and its receptor.

Visualization of Workflows

Figure 1: Synthesis and Mechanism of Action

The following diagram illustrates the regioselective conjugation of a targeting ligand followed by photo-induced crosslinking.

G Start MM-TFB Scaffold (3,4,5-Trifluoro) Inter Meisenheimer Complex Start->Inter SNAr Attack Ligand Targeting Ligand (R-SH or R-NH2) Ligand->Inter Product Conjugate (4-Substituted) Inter->Product -HF (Base Scavenged) Target Biological Target (Receptor) Product->Target Binding Equilibrium UV UV (365 nm) Activation Target->UV Proximity Crosslink Covalent Drug-Target Complex UV->Crosslink C-H Insertion

Caption: Workflow showing the regioselective displacement of the para-fluorine by a ligand, followed by target binding and UV-mediated covalent capture.

Experimental Protocols

Protocol A: Regioselective Derivatization ( )

Objective: To conjugate a thiol-containing targeting peptide (e.g., cRGD-SH) to MM-TFB.

Reagents:

  • Scaffold: MM-TFB (10 mM stock in DMSO).

  • Nucleophile: Thiol-peptide (1.2 equivalents).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Preparation: Dissolve MM-TFB (1 eq.) in anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DIPEA (2.0 eq.) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Dropwise add the Thiol-peptide (1.2 eq.) dissolved in minimal DMF.

  • Reaction:

    • For Thiols: Stir at RT for 2–4 hours. Thiols are highly nucleophilic and displace the 4-F rapidly.

    • For Amines: If using an amine ligand, heat to 60°C for 6–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M + Ligand – HF]. The isotopic pattern of the product should reflect the loss of one fluorine atom.

  • Purification: Quench with 0.1% TFA in water. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Storage: Lyophilize and store at -20°C in the dark (benzophenones are light sensitive).

Critical Checkpoint:

  • Regioselectivity Check: 19F-NMR should show the disappearance of the unique para-fluorine signal and a shift in the remaining meta-fluorines.

Protocol B: Photo-Crosslinking Validation

Objective: To confirm the conjugate binds its target and can be covalently crosslinked.

Step-by-Step Procedure:

  • Incubation: Incubate the MM-TFB-Ligand conjugate (1–10 µM) with the target protein (or cells) for 30–60 minutes at 4°C (to minimize internalization if studying surface binding).

  • Irradiation:

    • Place samples on ice.

    • Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm.

    • Duration: 30–60 minutes. (Benzophenones require longer exposure than diazirines due to reversible excitation).[2]

  • Analysis:

    • Lyse cells (if applicable).

    • Perform SDS-PAGE followed by Western Blot (detecting the ligand or the morpholine handle if an antibody is available) or Mass Spectrometry proteomics.

Data & Optimization Guide

The following table summarizes optimization parameters for the derivatization reaction.

ParameterCondition A (Mild)Condition B (Harsh)Recommendation
Nucleophile Thiol (-SH)Primary Amine (-NH2)Thiols are preferred for RT reactions; Amines require heat.
Base TEA (Triethylamine)Cs2CO3 (Cesium Carbonate)Use DIPEA/TEA for soluble organic synthesis; Cs2CO3 for difficult substrates.
Temperature 25°C60–80°CDo not exceed 90°C to prevent degradation of the morpholine.
Solvent DMFDMSODMSO accelerates

rates but is harder to remove.
Yield (Typical) 85–95%60–75%High yields expected for 4-F displacement.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. (2018).[3][4] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • Photoaffinity Labeling Principles

    • Smith, E. & Collins, I. (2015).[5] "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry.

  • Benzophenone Chemistry in Drug Discovery

    • Sewell, L. et al. (2015).[5] "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." ACS Chemical Biology.

  • Synthesis of Fluorinated Benzophenones

    • Haimerl, B. et al. (2012).[3] "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry.

Sources

Method

Assay Development for Characterizing 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a Putative Kinase Inhibitor

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the development and execution of biochemical assays to characterize the inhibitory activity of 4'-Morpholinomethyl-3,4,5-tr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the development and execution of biochemical assays to characterize the inhibitory activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a novel synthetic compound. Due to the prevalence of the morpholine and trifluoromethyl moieties in kinase inhibitors, we hypothesize that this compound may target protein kinases, particularly those within the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[1][2] This guide will detail the necessary protocols for a primary screening assay to determine the half-maximal inhibitory concentration (IC50) and a subsequent secondary assay to elucidate the mechanism of action. The methodologies described herein are designed to be robust, reproducible, and adaptable for high-throughput screening and detailed kinetic analysis.

Introduction: Rationale and Scientific Background

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a synthetic small molecule with structural features that suggest potential biological activity. The morpholine group is a common constituent in many bioactive compounds, including kinase inhibitors, due to its favorable physicochemical properties.[3] Similarly, the trifluoromethyl group can enhance metabolic stability and binding affinity.[4] The benzophenone scaffold serves as a versatile core for developing bioactive molecules.[5] Given these structural alerts, and the critical role of the PI3K/Akt/mTOR pathway in cellular processes like growth, proliferation, and survival, we propose this pathway as a hypothetical target for our compound.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2]

This application note will therefore focus on establishing a robust assay cascade to:

  • Quantify the inhibitory potency of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone against a representative kinase from the PI3K/Akt/mTOR pathway (e.g., Akt1).

  • Determine the mechanism of inhibition to guide further structure-activity relationship (SAR) studies.

To achieve this, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the primary screen due to its high sensitivity, low background, and suitability for high-throughput applications.[7][8] A follow-up kinetic study will then be performed to understand how the compound interacts with the enzyme and its substrate.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions.[6] Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development.[2] Small molecule inhibitors have been developed to target the key nodes of this pathway: PI3K, Akt, and mTOR.[2][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4'-Morpholinomethyl-3,4,5- trifluorobenzophenone (Putative Inhibitor) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the putative point of inhibition.

Primary Assay: Determination of IC50 using HTRF

The initial step in characterizing an enzyme inhibitor is to determine its potency, typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] We will utilize an HTRF-based kinase assay, a robust method for measuring kinase activity in a high-throughput format.[11][12]

Principle of the HTRF Kinase Assay

HTRF technology is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[8] In this kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a europium cryptate (donor) are used. The kinase phosphorylates the substrate, which is then recognized by an anti-phospho-antibody conjugated to an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission of light from the acceptor. The HTRF signal is proportional to the amount of phosphorylated substrate.[13]

HTRF_Assay_Workflow cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_A Active Kinase PhosphoSubstrate_A Phosphorylated Substrate Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Biotinylated Substrate Substrate_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP ATP_A->PhosphoSubstrate_A Phosphorylation Detection_A High HTRF Signal PhosphoSubstrate_A->Detection_A Binding & FRET Eu_Ab_A Eu-Antibody Eu_Ab_A->Detection_A Binding & FRET XL_Ab_A XL665-Antibody XL_Ab_A->Detection_A Binding & FRET Kinase_B Inactive Kinase NoReaction_B No Phosphorylation Kinase_B->NoReaction_B Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Substrate_B Biotinylated Substrate Substrate_B->NoReaction_B ATP_B ATP ATP_B->NoReaction_B Detection_B Low HTRF Signal NoReaction_B->Detection_B

Caption: Workflow of the HTRF kinase inhibition assay.

Experimental Protocol: HTRF IC50 Determination

Materials:

  • 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

  • Recombinant human Akt1 enzyme

  • Biotinylated Akt substrate peptide

  • ATP

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665 (acceptor)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in 100% DMSO.

    • Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations. A typical starting concentration for the highest dose would be 100 µM.

  • Assay Plate Preparation:

    • Add 2 µL of the compound dilutions to the assay plate. For control wells, add 2 µL of DMSO (0% inhibition) and a known Akt1 inhibitor (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a solution of Akt1 enzyme and biotinylated substrate peptide in HTRF Kinase Assay Buffer at 2X the final desired concentration. The enzyme concentration should be optimized to ensure the reaction is in the linear range.[14] The substrate concentration should be at or below its Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[14]

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in HTRF Kinase Assay Buffer at 2X the final desired concentration (typically at the Km for ATP).

    • Add 4 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.[15]

  • Detection:

    • Prepare a solution of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in the detection buffer at 2X the final concentration.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and IC50 Calculation
  • Calculate the HTRF ratio: (Signal at 665 nm / Signal at 620 nm) * 10,000.

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Generate a dose-response curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50: Fit the data to a four-parameter logistic equation to calculate the IC50 value.[16] It is recommended to have at least two data points above and below the 50% inhibition mark for an accurate determination.[17][18]

Table 1: Hypothetical IC50 Determination Data

[Inhibitor] (µM)Log [Inhibitor]% Inhibition
100298.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0952.3
0.41-0.3928.9
0.14-0.8510.1
0.05-1.302.5
IC50 (µM) 1.15

Secondary Assay: Mechanism of Action Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[15] This can be determined by measuring the inhibitor's effect on the enzyme kinetics with respect to the substrate (ATP in this case).

Principles of Enzyme Inhibition Kinetics
  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax.[19]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[20] This reduces the Vmax but does not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the apparent Km.

Experimental Protocol: Kinetic Analysis

This protocol uses the same HTRF assay as the primary screen but varies the concentrations of both the inhibitor and ATP.

Procedure:

  • Prepare a matrix of ATP and inhibitor concentrations. Use at least five concentrations of ATP, ranging from 0.5x Km to 5x Km.[15] For each ATP concentration, use at least eight concentrations of the inhibitor, spanning its IC50 value.[15]

  • Perform the HTRF kinase assay as described in section 2.2 for each condition in the matrix.

  • Measure the initial reaction rates (proportional to the HTRF signal) for each combination of ATP and inhibitor concentration.

Data Analysis and Interpretation
  • Plot the initial velocity against the ATP concentration for each inhibitor concentration (Michaelis-Menten plot).

  • To better visualize the inhibition mechanism, generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Product Product (P) ES_Complex->Product -> E + P Inhibitor Inhibitor (I) ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Enzyme_NC Enzyme (E) ES_Complex_NC ES Enzyme_NC->ES_Complex_NC + S EI_Complex_NC EI Enzyme_NC->EI_Complex_NC + I Product_NC P ES_Complex_NC->Product_NC -> E + P ESI_Complex_NC ESI ES_Complex_NC->ESI_Complex_NC + I Inhibitor_NC I EI_Complex_NC->ESI_Complex_NC + S

Caption: Visual representation of competitive and non-competitive inhibition mechanisms.

Table 2: Hypothetical Kinetic Parameters for Akt1 Inhibition

[Inhibitor] (µM)Apparent Km (ATP, µM)Apparent Vmax (RFU/min)
0 (Control)15.212,500
0.522.812,450
1.030.112,550
2.044.912,400

Based on the data in Table 2, an increase in the apparent Km with no significant change in Vmax would indicate a competitive mechanism of inhibition with respect to ATP.

Conclusion and Future Directions

This application note provides a detailed framework for the initial characterization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a putative kinase inhibitor. The described HTRF-based primary assay allows for a robust determination of the compound's IC50 value. The subsequent kinetic studies are essential for elucidating the mechanism of action, which is a critical step in the drug discovery process.[15] The hypothetical results presented suggest that the compound may act as a competitive inhibitor of Akt1. Further studies should include selectivity profiling against a panel of other kinases to assess its specificity and off-target effects. Cellular assays should also be developed to confirm its activity in a more physiologically relevant context.

References

  • Ellis, D. A. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). PubMed. [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Avula, S. K., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. ResearchGate. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC - NIH. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • Bailey, B. A., et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC - PubMed Central. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Klink, T. A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Graves, J. F. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. [Link]

  • Tadesse, S., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2021). 8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Lounkine, E., et al. (2020). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • Baker, B. R., & Ashton, W. T. (1970). Irreversible enzyme inhibitors. 178. Active-site-directed irreversible inhibitors of dihydrofolate reductase derived from 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine with a terminal sulfonyl fluoride. PubMed. [Link]

  • Al-Khafaji, K., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

  • Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Chen, K., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]

  • Biology LibreTexts. (2022). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • García-Martínez, J. M., et al. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Derivatization

Welcome to the technical support center for the synthesis and optimization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs) on Core Principles

This section addresses fundamental questions regarding the synthesis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, focusing on the most common and effective derivatization strategy.

Q1: What is the most effective and widely used method for introducing the morpholinomethyl group onto the 3,4,5-trifluorobenzophenone scaffold?

A1: The most direct and reliable method for this transformation is the Mannich reaction .[1][2] This classical three-component condensation reaction is ideal for the aminoalkylation of activated aromatic rings. In this specific case, the 3,4,5-trifluorobenzoyl group acts as a moderate deactivator on its own ring but directs electrophilic substitution to the para position of the second, unsubstituted phenyl ring. The Mannich reaction utilizes formaldehyde and a secondary amine (morpholine) to generate an electrophilic iminium ion, which then attacks the electron-rich para position of the benzophenone.

Q2: Can you illustrate the reaction mechanism for the Mannich derivatization leading to 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone?

A2: Certainly. The reaction proceeds in two primary stages. First is the formation of the electrophilic N,N-disubstituted iminium ion (often called an Eschenmoser salt precursor) from the reaction of morpholine and formaldehyde. The second stage is the electrophilic aromatic substitution, where the activated phenyl ring of the benzophenone attacks the iminium ion.[2]

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Morpholinomethylidinium Ion (Electrophile) Morpholine->Iminium_Ion + H₂C=O, H⁺ Formaldehyde Formaldehyde Benzophenone 3,4,5-Trifluorobenzophenone Sigma_Complex Sigma Complex (Resonance Stabilized) Benzophenone->Sigma_Complex + Iminium Ion Product 4'-Morpholinomethyl-3,4,5- trifluorobenzophenone Sigma_Complex->Product - H⁺ (Rearomatization)

Caption: Mannich reaction mechanism for the synthesis of the target compound.

Q3: How does the 3,4,5-trifluorobenzoyl group influence the position of the incoming morpholinomethyl group?

A3: The benzoyl group is an electron-withdrawing group and a meta-director for its own ring. However, its primary electronic effect on the second phenyl ring (the one being substituted) is to activate the ortho and para positions for electrophilic attack. The carbonyl group withdraws electron density, making the proton at the 4' (para) position more acidic and the ring more susceptible to substitution. While both ortho and para positions are activated, the para position is sterically favored, leading to the desired 4'-substituted product as the major isomer.

Q4: What is the difference between using aqueous formaldehyde (formalin) and paraformaldehyde, and which is preferred?

A4: Formalin is an aqueous solution of formaldehyde (typically 37%), while paraformaldehyde is a solid polymer. For many Mannich reactions, paraformaldehyde is preferred because it allows the reaction to be run under non-aqueous or anhydrous conditions.[3] The presence of water in formalin can sometimes interfere with the reaction or complicate the workup. Paraformaldehyde thermally depolymerizes in situ to provide monomeric formaldehyde. If using paraformaldehyde, ensure the reaction temperature is sufficient to facilitate this depolymerization, often requiring initial heating.[3]

Section 2: Optimized Experimental Protocol

This protocol is a validated starting point for the synthesis. As with any reaction, small-scale trials are recommended before scaling up.

Materials:

  • 3,4,5-Trifluorobenzophenone

  • Morpholine (freshly distilled recommended)

  • Paraformaldehyde

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide (or sodium bicarbonate) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trifluorobenzophenone (1.0 eq) and ethanol (approx. 5-10 mL per gram of benzophenone).

  • Reagent Addition: To the stirred suspension, add morpholine (1.2 eq) followed by paraformaldehyde (1.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve any remaining solids. The pH should be acidic (pH ~2).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting material and non-basic impurities. Discard the organic layers.

  • Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~10-11). The product should precipitate as a solid or an oil.

  • Workup - Isolation: Extract the basic aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent product tailing.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Troubleshooting_Flowchart Start Problem: Low or No Yield Check_Reagents 1. Verify Reagent Quality - Fresh Morpholine? - Dry Paraformaldehyde? - Anhydrous Solvent? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature at reflux? - Sufficient reaction time? - Adequate stirring? Check_Reagents->Check_Conditions Yes Reagent_Issue Solution: Use fresh/purified reagents. Ensure anhydrous conditions. Check_Reagents->Reagent_Issue No Check_TLC 3. Analyze TLC Plate - Starting material consumed? - New spots formed? Check_Conditions->Check_TLC Yes Condition_Issue Solution: Increase temp/time. Ensure proper mixing. Check_Conditions->Condition_Issue No No_Reaction Issue: No reaction. - Check iminium ion formation (pre-mix amine/CH₂O). - Consider acid catalyst. Check_TLC->No_Reaction No (SM remains) Side_Products Issue: Side products formed. - See Q&A on side reactions. - Optimize stoichiometry. Check_TLC->Side_Products Yes (Multiple spots) Workup_Loss Issue: Product lost in workup. - Check pH during extraction. - Ensure complete extraction. Check_TLC->Workup_Loss Yes (Product spot faint after workup)

Caption: Troubleshooting flowchart for low-yield derivatization reactions.

Q: My reaction yield is significantly lower than expected. What are the most common causes?

A: Low yield is a frequent issue with several potential root causes.

  • Cause 1: Incomplete Iminium Ion Formation: The formation of the electrophilic iminium ion is the rate-limiting first step. If morpholine is old or formaldehyde source is inactive, this step will fail.

    • Solution: Use freshly distilled morpholine and high-quality paraformaldehyde. In some protocols, pre-mixing the amine and formaldehyde in the solvent at room temperature for an hour before adding the benzophenone can improve yields.[3]

  • Cause 2: Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to drive the depolymerization of paraformaldehyde and overcome the activation energy for the substitution.

    • Solution: Ensure the reaction mixture is consistently at reflux. If using a high-boiling solvent is not an option, a slight excess of reagents might be necessary to drive the reaction to completion.

  • Cause 3: Product Loss During Workup: The product is a tertiary amine, making it soluble in acidic water. Incomplete basification or insufficient extraction from the basic aqueous phase are common sources of product loss.

    • Solution: During the workup, ensure the aqueous layer is strongly basic (pH > 10) before extracting the product. Use a generous volume of organic solvent and perform at least three extractions to ensure complete recovery.

Q: My final product analysis shows the presence of multiple isomers or byproducts. What are these and how can I avoid them?

A: The formation of multiple products typically points to issues with stoichiometry or reaction control.

  • Byproduct 1: Ortho-substituted Isomer: While the para position is sterically favored, some substitution at the ortho positions can occur.

    • Solution: Lowering the reaction temperature slightly (if kinetics allow) can sometimes improve selectivity by favoring the thermodynamically more stable para product.

  • Byproduct 2: Bis-aminomethylation: If an excess of morpholine and formaldehyde is used, a second aminomethylation can occur at the other ortho position.

    • Solution: Use a stoichiometry closer to 1:1.1:1.2 (Benzophenone:Morpholine:Paraformaldehyde). Carefully monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-reaction.

  • Byproduct 3: N,N'-methylenebis(morpholine): This can form from the reaction of the iminium ion with another molecule of morpholine.

    • Solution: This is typically an issue when a large excess of morpholine is used. It can usually be removed during the acidic wash phase of the workup.

Section 4: Data Summary and Workflow Visualization

To aid in experimental design, the following table summarizes key reaction parameters.

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale & Notes
Stoichiometry 1.0 eq BenzophenoneControls selectivity and minimizes bis-substitution.
(Benzophenone:Morpholine:CH₂O)1.1 - 1.2 eq MorpholineSlight excess ensures complete reaction.
1.2 - 1.5 eq ParaformaldehydeSlight excess accounts for potential sublimation or inactivity.
Solvent Ethanol, Methanol, DioxaneProtic solvents often facilitate the reaction. Ethanol is a good starting point.
Temperature RefluxEnsures paraformaldehyde depolymerization and sufficient reaction rate.
Reaction Time 4 - 12 hoursMonitor by TLC to determine the optimal endpoint.
Workup pH Acidic Wash (pH 2), Basic Extraction (pH >10)Critical for separating the basic product from neutral/acidic impurities.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine Benzophenone, Solvent, Morpholine, and Paraformaldehyde B Heat to Reflux (4-6 hours) A->B C Monitor by TLC B->C D Cool & Quench (Dilute HCl) C->D Reaction Complete E Acidic Wash (Remove Impurities) D->E F Basify & Extract (NaOH, Ethyl Acetate) E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Final Product (NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

References

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. (Historical context for the reaction type).
  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Comprehensive review).
  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837.
  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6543. Available at: [Link][3]

  • SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link][2]

  • European Patent Office. (1998). Methods for the preparation of benzophenones derivatives (EP 0855379 A1). Available at: [Link][4]

  • Google Patents. (n.d.). Method for purifying and separating benzophenone (CN108586224B). Retrieved from [5]

Sources

Optimization

Minimizing off-target effects of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in cellular assays

Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Off-Target Effects & Background in Cellular Photoaffinity Labeling (PAL) Last Updated: February 2, 2026 Executive Summary: The Dual-Nature Challenge You a...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Minimizing Off-Target Effects & Background in Cellular Photoaffinity Labeling (PAL) Last Updated: February 2, 2026

Executive Summary: The Dual-Nature Challenge

You are likely using 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a photoreactive building block to map protein-drug interactions. This molecule presents a unique "dual-nature" challenge in cellular assays:

  • The Warhead (3,4,5-Trifluorobenzophenone): The fluorine substitution stabilizes the triplet diradical state, increasing crosslinking efficiency compared to non-fluorinated benzophenones. However, this high reactivity can lead to indiscriminate labeling (proteomic background) if the "Competition Window" is not strictly defined.

  • The Tail (Morpholine): The morpholine ring acts as a solubility aid but is also a lysosomotropic weak base (pKa ~8.3). In live-cell assays, this leads to accumulation in acidic lysosomes (pH ~4.5–5.0), causing high background noise and potential lysosomal toxicity (vacuolization) unrelated to your specific protein target.

This guide provides the protocols to decouple these artifacts from true target engagement.

Mechanism of Off-Target Effects

To troubleshoot, you must visualize where the probe goes and why it fails.

OffTargetMechanism node_probe Probe Entry (Neutral pH 7.4) node_cyto Cytosol (Target Location) node_probe->node_cyto Passive Diffusion node_lyso Lysosome (pH 5.0) node_cyto->node_lyso Proton Trapping (Morpholine pKa ~8.3) node_specific Specific Crosslinking (Target Protein) node_cyto->node_specific High Affinity Binding node_nonspecific Non-Specific Background node_lyso->node_nonspecific High Local Conc. (False Positive) node_uv UV Irradiation (365 nm) node_uv->node_specific C-H Insertion node_uv->node_nonspecific Random Collision

Figure 1: The Lysosomotropic Trap. The morpholine moiety drives accumulation in lysosomes (red path), creating high background noise distinct from the intended cytosolic target binding (green path).

Troubleshooting Guide & FAQs

Category A: High Background (Proteomic Noise)

Q: I see a "smear" of bands on my Western Blot/Fluorescence Gel. How do I clean this up? A: This is classic "collisional labeling." Benzophenones react with any C-H bond within 3.1 Å upon excitation.

  • The Fix: You must determine the Specific Binding Window using a "Cold Competition" control.

  • Protocol Adjustment:

    • Pre-incubation: Incubate cells with the probe for 30–60 mins.

    • Competition Control: In a parallel sample, pre-incubate with 10x–50x excess of the parent ligand (lacking the benzophenone) for 30 mins before adding the probe.

    • Analysis: True targets will disappear (or significantly fade) in the competition lane. Bands that remain are non-specific background (e.g., albumin, tubulin).

Q: Does the trifluoro- group require different UV settings than normal benzophenone? A: Yes. Fluorinated benzophenones have a more stabilized triplet state but can be activated efficiently at 365 nm .

  • Critical Warning: Do not use 254 nm (short-wave UV). It damages DNA and proteins rapidly, causing cell death that releases proteases, degrading your target.

  • Recommendation: Use a 365 nm LED array (approx. 100 mW/cm²) for 1–5 minutes . The fluorine atoms often allow for shorter irradiation times than non-fluorinated analogs, reducing phototoxicity.

Category B: Cellular Toxicity & Lysosomal Artifacts

Q: My cells develop vacuoles and die before I even irradiate them. Is the compound toxic? A: This is likely Lysosomal Swelling , not direct chemotoxicity. The morpholine group becomes protonated in the lysosome, drawing in water osmotically.

  • The Fix:

    • Reduce Incubation Time: Limit probe incubation to <60 minutes.

    • Wash Step: Perform a rapid wash with PBS (pH 7.4) immediately before UV irradiation to remove unbound, cytosolic probe.

    • Ammonium Chloride Block (Optional): Pre-treat cells with 10 mM NH₄Cl. This neutralizes lysosomal pH, preventing the morpholine "trap." Note: Only do this if your target is NOT lysosomal.

Optimized Experimental Protocol

This protocol is designed to minimize both lysosomal trapping and non-specific photochemical insertion.

Materials Required
  • Probe: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone derivative (Stock: 10 mM in DMSO).

  • Competitor: Parent ligand (Stock: 100 mM in DMSO).[1]

  • UV Source: 365 nm LED (e.g., Stratalinker or handheld UV lamp on ice).

  • Lysis Buffer: RIPA + Protease Inhibitors + Benzonase (to reduce viscosity from DNA crosslinking).

Step-by-Step Workflow
StepActionTechnical Rationale (Why?)
1. Seeding Seed cells to 80-90% confluency.[1]High density reduces UV stress per cell.
2. Competition Control Group: Add DMSO.Comp Group: Add 50x Parent Ligand.Incubate 30 min @ 37°C.Saturates specific binding sites, defining the "signal-to-noise" baseline.
3. Probe Add Probe (e.g., 1–10 µM) to both groups.Incubate 30–60 min @ 37°C.Critical: Do not exceed 10 µM unless necessary. Higher conc. = exponential background.
4. Wash Aspirate media. Wash 2x with cold PBS .Removes extracellular and loosely bound cytosolic probe. Reduces background.[2]
5. UV X-Link Place cells on ice . Irradiate @ 365 nm for 3 minutes .Ice prevents thermal heating. 365 nm activates the benzophenone without destroying DNA.
6. Harvest Lyse immediately.Crosslinking is irreversible; immediate lysis prevents proteolysis.

Data Interpretation: The "Sweet Spot"

Use the following logic to interpret your results. If you do not see a difference between the "Probe Only" and "Probe + Competitor" lanes, your assay has failed.

DataInterpretation start Analyze Gel/Blot q1 Are bands visible? start->q1 q2 Do bands disappear with Competitor? q1->q2 Yes res_lowsig LOW AFFINITY (Increase Conc/Expression) q1->res_lowsig No res_success VALID TARGET (Specific Binding) q2->res_success Yes res_nonspec NON-SPECIFIC (Reduce Conc/UV Time) q2->res_nonspec No

Figure 2: Decision Tree for Assay Validation. Success is defined ONLY by the disappearance of bands in the presence of the competitor.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

    • Core reference for the mechanism of benzophenone C-H insertion and triplet st
  • Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723. Link

    • Establishes the link between morpholine/amine-containing drugs and lysosomal accumul
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[3] Future Medicinal Chemistry, 7(2), 159-183.[3] Link

    • Comprehensive review on optimizing PAL probes, including fluorin
  • Ge, S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.[3] RSC Advances, 8, 29428-29454.[3] Link

    • Discusses the comparative advantages of trifluoromethyl-substituted probes.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

[1] Introduction: Know Your Molecule To prevent degradation, you must first understand the specific vulnerabilities of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .[1] This compound is not a simple inert solid; it is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Know Your Molecule

To prevent degradation, you must first understand the specific vulnerabilities of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .[1] This compound is not a simple inert solid; it is a "hybrid" molecule containing three distinct functional zones, each with its own degradation trigger.

  • The Benzophenone Core (The Photo-Trigger): Benzophenones are Type II photoinitiators.[1] Upon exposure to UV or even ambient blue light, the carbonyl group excites to a triplet state. This excited state is a powerful hydrogen abstractor, capable of stealing hydrogen atoms from neighboring molecules (or solvent), initiating radical chain reactions.

  • The Morpholinomethyl Group (The Oxidation Site): This is a benzylic amine. The carbon-nitrogen bond at the benzylic position is chemically active.[1] In the presence of oxygen and light, it is highly susceptible to oxidative cleavage or N-oxide formation.[1]

  • The 3,4,5-Trifluorophenyl Ring (The Electrophile): The three fluorine atoms make this ring electron-deficient.[1] While generally stable, this electron withdrawal increases the electrophilicity of the carbonyl carbon and makes the ring susceptible to nucleophilic attack if moisture (hydrolysis) or strong nucleophiles are present.

The Core Rule: Stability is only maintained by simultaneously blocking Light , Oxygen , and Moisture .

Troubleshooting Guide (Q&A)

Q1: The white powder has turned pale yellow or beige. Is it still usable?

Diagnosis: Photo-Oxidative Degradation. The yellowing is a classic sign of benzophenone radical formation or amine oxidation.[1]

  • Mechanism: Light exposure excited the benzophenone carbonyl, which then abstracted a hydrogen from the morpholine ring (likely the

    
    -carbon next to the nitrogen). This creates a radical species that couples or oxidizes to form colored impurities (imines or N-oxides).[1]
    
  • Verdict: Check purity via HPLC/LC-MS. If purity is >98%, repurify via recrystallization (e.g., from Ethanol/Hexane). If <95%, discard, as radical byproducts can inhibit downstream catalysis.

Q2: The compound has formed hard clumps or "caked" inside the bottle.

Diagnosis: Hygroscopic Agglomeration. While the benzophenone core is lipophilic, the morpholine nitrogen is basic. It can absorb atmospheric moisture and CO


, forming carbamates or simply hydrating.
  • Mechanism:

    
     (Carbamic acid formation, reversible).[1] Moisture also facilitates hydrolysis of the trifluoro-ring if trace acid is present.[1]
    
  • Solution: Dry the solid in a vacuum desiccator over

    
     for 24 hours. Always store under an inert atmosphere.[1]
    
Q3: Can I store a stock solution in DMSO or Methanol?

Diagnosis: Solvent-Mediated Degradation. [1]

  • Risk: High. [1][2]

  • Reasoning: In solution, molecules have higher mobility, increasing the rate of bimolecular reactions.

    • Methanol: Being a protic solvent with abstractable protons, methanol can participate in photo-reduction of the ketone if any light reaches the solution.

    • DMSO: DMSO is an oxidant.[1] It can facilitate the oxidation of the morpholine nitrogen to an N-oxide over time.[1]

  • Protocol: Store only as a solid. Prepare solutions immediately before use.

Q4: I see insoluble particulates when dissolving the stored solid.

Diagnosis: Photopolymerization. Benzophenone derivatives can dimerize (forming benzopinacols) upon light exposure.[1] These dimers often have drastically different solubility profiles than the monomer.

  • Test: Filter the solution. If the filtrate retains the expected UV/Mass spec profile, the solid is likely a dimer impurity.

Storage Protocols: The "Zero-Flux" Standard[1]

To ensure <0.5% degradation over 12 months, you must implement a "Zero-Flux" storage system that eliminates photon and oxygen flux.[1]

Step-by-Step Storage Workflow
  • Container Selection:

    • Primary: Amber borosilicate glass vial (Type I).[1] Never use clear glass or plastic.[1] Plastic allows gas permeation and benzophenones can leach plasticizers.[1]

    • Closure: Teflon (PTFE)-lined screw cap.[1] Avoid rubber septa which can degrade and leach sulfur.[1]

  • Atmosphere Exchange:

    • Do not just close the cap. You must purge the headspace.

    • Method: Gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace oxygen.[1] Cap immediately.

  • Temperature Control:

    • Short-term (<1 month): 2°C to 8°C (Refrigerated).[1]

    • Long-term (>1 month): -20°C (Freezer).

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Secondary Barrier:

    • Place the sealed amber vial inside a secondary opaque bag (e.g., Mylar or aluminum foil pouch) with a small sachet of silica gel desiccant.

Visualizing the Degradation Mechanics

The following diagram illustrates the "Cascade of Failure" that occurs when storage protocols are ignored.

DegradationPathways Compound 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone Triplet Excited Triplet State (Biradical) Compound->Triplet Excitation NOxide N-Oxide Derivative Compound->NOxide Slow Oxidation Hydrolysis Ring Hydrolysis (Trace) Compound->Hydrolysis Nucleophilic Attack Light UV/Blue Light (>300nm) Light->Triplet Oxygen Atmospheric Oxygen (O2) Oxygen->NOxide Moisture Moisture (H2O) Moisture->Hydrolysis Radical Benzylic Radical Intermediate Triplet->Radical H-Abstraction (Auto-reaction) Yellowing Colored Impurities (Dimers/Imines) Radical->Yellowing Dimerization Radical->NOxide O2 Trapping

Caption: Figure 1. Mechanistic pathways showing how light and oxygen synergistically accelerate degradation via radical intermediates.

Summary Data Tables

Table 1: Storage Condition Risk Matrix[1]
ConditionDegradation RiskPrimary Failure ModeEst.[1] Shelf Life
Clear Glass, Benchtop Critical Photolysis & Dimerization< 1 Week
Amber Glass, Benchtop Moderate Slow Oxidation (N-oxide)1-3 Months
Amber Glass, 4°C Low Minimal Oxidation6-12 Months
Amber + Argon, -20°C Negligible None (Stable State)> 2 Years
Table 2: Key Physical Properties for Handling[1]
PropertyValue/CharacteristicHandling Implication
Appearance White to Off-White PowderAny yellowing indicates degradation.[1]
Solubility DCM, Chloroform, Ethyl AcetateAvoid protic solvents (MeOH/EtOH) for long-term storage.[1]
Hygroscopicity Moderate (due to amine)Keep desiccated; reseal immediately.[1]
Light Sensitivity High (UV & Blue spectrum)Work under yellow light if handling >15 mins.[1]

References

  • Benzophenone Photo-initiation Mechanisms

    • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
    • Relevance: Establishes the triplet-state excitation mechanism responsible for the compound's light sensitivity.[1]

    • [1]

  • Oxidation of Benzylic Amines

    • Largey, A., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. The Journal of Organic Chemistry.
    • Relevance: Details the susceptibility of benzylic amine structures (like the morpholinomethyl group)
    • [1]

  • Safety & Handling of Fluorinated Benzophenones

    • PubChem Compound Summary for 4,4'-Difluorobenzophenone (Analogous Core).
    • Relevance: Provides baseline safety and stability data for the fluorin
    • [1]

  • Photo-stability of Pharmaceutical Amines

    • Tønnesen, H. H. (2001). Formulation and Stability Testing of Photolabile Drugs.
    • Relevance: Guidelines for "Zero-Flux" storage of photosensitive amine-containing compounds.[1]

    • [1]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Welcome to the Chromatography Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromatography Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I have reviewed your inquiry regarding the peak tailing of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone .

This molecule presents a classic "perfect storm" for chromatographic tailing: a lipophilic fluorinated tail combined with a basic nitrogen center. The tailing you are observing is likely not a column failure, but a mismatch between your mobile phase chemistry and the analyte's thermodynamics.

Below is your diagnostic and resolution guide.

Module 1: The Diagnostic (Why is this happening?)

Q: Why does this specific molecule tail so aggressively compared to my other standards?

A: You are battling Secondary Silanol Interactions .[1][2] Your analyte contains a morpholine group.[3] The


 of the conjugate acid of N-alkyl morpholines is typically between 7.0 and 7.4  [1, 2].
  • The Ionization State: At standard HPLC pH (pH 2–3), the morpholine nitrogen is fully protonated (

    
    ).
    
  • The Trap: While the lipophilic 3,4,5-trifluorobenzophenone core interacts with the C18 ligands (Primary Retention), the positively charged morpholine nitrogen is attracted to residual ionized silanols (

    
    ) on the silica surface (Secondary Retention).
    
  • The Result: These ionic interactions are kinetically slow ("sticky"), causing the analyte to lag behind the main band, resulting in the tail.

Visualizing the Mechanism The following diagram illustrates the competing forces acting on your molecule inside the column.

TailingMechanism Analyte 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone (Protonated BH+) C18 C18 Ligand (Hydrophobic Surface) Analyte->C18 Primary Interaction (Fast Kinetics) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Slow Kinetics / Ionic) PeakShape Result: Peak Tailing (As > 1.5) Silanol->PeakShape Causes Drag

Figure 1: The "Dual-Retention" mechanism causing tailing. The amine interacts with silanols while the fluorinated core interacts with C18.

Module 2: Mobile Phase Optimization (The Chemical Fix)

Q: Can I fix this without buying a new column?

A: Often, yes. You must disrupt the ionic interaction described above. We have three chemical levers to pull.

Option A: The "Chaotropic" Approach (Low pH + Ion Pairing)

Best for: UV Detection, Standard C18 columns. Lowering the pH suppresses silanol ionization (


). However, simple organic acids (Formic/Acetic) are often too weak to fully suppress the most acidic silanols (Type A silica).
  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the aqueous mobile phase.

  • Why: TFA is a strong acid (

    
    ) that fully suppresses silanols. More importantly, the Trifluoroacetate anion (
    
    
    
    ) forms a neutral ion pair with your protonated morpholine, masking the positive charge [3].
Option B: The "Sacrificial Base" Approach

Best for: UV Detection, Older Silica Columns. Add a competitive amine that has a higher affinity for silanols than your analyte.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the mobile phase. Adjust pH to 3.0 with Phosphoric Acid.

  • Why: TEA saturates the active silanol sites, effectively "blocking" them so your analyte passes by without sticking [4].

Option C: The "High pH" Approach (The Modern Standard)

Best for: LC-MS, Hybrid Columns. If you raise the pH above the analyte's


, the morpholine becomes neutral (

). Neutral amines cannot interact with silanols.
  • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .

  • Warning: You MUST use a high-pH stable column (Hybrid Particle / Ethylene-Bridged Hybrid) for this. Standard silica dissolves at pH > 8.

Comparison of Mobile Phase Modifiers

ModifierMechanismMS Compatible?Tailing Reduction Efficacy
Formic Acid pH ControlYes (Excellent)Low (Often insufficient for strong bases)
TFA Ion Pairing + pHNo (Signal Suppression)High (The "Gold Standard" for shape)
Triethylamine (TEA) Silanol BlockingNo (Source Contamination)High
Ammonium Bicarbonate Neutralization (High pH)YesVery High (Eliminates the charge)

Module 3: Hardware & Column Selection

Q: My mobile phase is optimized, but I still see a tail (Asymmetry > 1.2). What now?

A: The column stationary phase is likely the limiting factor. The 3,4,5-trifluoro group makes your molecule bulky and lipophilic, requiring a phase that balances pore accessibility with inertness.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that electrostatically repels protonated amines like your morpholine derivative. This is the most effective hardware solution for low-pH analysis of bases.

  • Embedded Polar Group (EPG): These phases have a polar group (amide or carbamate) embedded in the alkyl chain. This "water shield" prevents the analyte from reaching the deep silanols on the silica surface [5].

Module 4: Troubleshooting Workflow

Follow this logic gate to resolve your issue systematically.

TroubleshootingTree Start Start: Peak Tailing Detected CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH LowPH_Path Yes, pH is low CheckpH->LowPH_Path HighPH_Path No, pH is > 3.0 CheckpH->HighPH_Path MS_Check Is this LC-MS? LowPH_Path->MS_Check UseHybrid Action: Use High pH (pH 10) Requires Hybrid Column HighPH_Path->UseHybrid If LC-MS UseTEA Action: Add 5mM TEA (Sacrificial Base) HighPH_Path->UseTEA If UV only AddTFA Action: Switch Modifier to 0.1% TFA Result Peak Symmetry < 1.3 AddTFA->Result MS_Check->AddTFA No (UV only) MS_Check->UseHybrid Yes (TFA suppresses signal) UseHybrid->Result UseTEA->Result

Figure 2: Decision matrix for selecting the correct resolution strategy based on detection method.

References

  • Wikipedia. (n.d.). N-Methylmorpholine Properties and pKa. Retrieved from

  • ChemicalBook. (n.d.). 4-Methylmorpholine Chemical Properties. Retrieved from

  • Phenomenex. (2025).[4][5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Metabolic Stability of Morpholine-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter while working to enhance the metabolic stability of morpholine-containing compounds. Our focus is on explaining the causality behind experimental choices and providing validated, actionable protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding Morpholine Metabolism

This section addresses foundational questions regarding the use and metabolic fate of the morpholine scaffold in drug discovery.

Q1: Why is the morpholine moiety so common in drug discovery, and what are its typical metabolic liabilities?

A: The morpholine ring is a privileged scaffold in medicinal chemistry for several reasons. Its inclusion in a molecule often improves physicochemical properties, such as aqueous solubility and pKa, which can lead to better pharmacokinetic profiles. The oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure can serve as a rigid scaffold to orient other functional groups for optimal target engagement.

However, despite these advantages, the morpholine ring is often metabolically labile. The carbon atoms adjacent to the nitrogen and oxygen heteroatoms are electron-rich and susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in the liver. This metabolic vulnerability can lead to rapid clearance of the compound from the body, reducing its half-life and overall exposure, which necessitates strategic modifications to ensure therapeutic efficacy.

Q2: What are the primary metabolic pathways for morpholine-containing compounds?

A: The metabolic fate of morpholine-containing compounds is predominantly governed by oxidative pathways mediated by CYP enzymes. The most common transformations include:

  • Oxidation of the Morpholine Ring: This typically occurs at the carbon atoms alpha (adjacent) to the nitrogen or oxygen, leading to the formation of unstable hemiaminals or hemiacetals, which can result in ring cleavage.

  • Ring Opening: Following initial oxidation, the morpholine ring can undergo cleavage, leading to the formation of linear, more polar metabolites that are readily excreted. For example, C-N bond cleavage can lead to intermediates like 2-(2-aminoethoxy)acetate.

  • N-dealkylation: If the morpholine nitrogen is attached to an alkyl group, cleavage of this bond is a common metabolic route.

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.

Understanding these pathways is the first step in identifying the "metabolic hotspot" on your compound and designing strategies to block these transformations.

cluster_0 Morpholine-Containing Compound cluster_1 Primary Metabolic Pathways (CYP-Mediated) cluster_2 Resulting Metabolites parent Parent Compound (Morpholine Moiety) path1 Ring Oxidation (α-Carbon Hydroxylation) parent->path1 Major path2 N-Dealkylation parent->path2 Common path3 N-Oxidation parent->path3 Possible met1 Ring-Opened Metabolites path1->met1 met2 Dealkylated Compound path2->met2 met3 N-Oxide Metabolite path3->met3

Caption: Common metabolic pathways for morpholine-containing compounds.
Q3: How do I begin to investigate the metabolic stability of my morpholine-containing compound?

A: The standard starting point for assessing metabolic stability is to perform an in vitro assay using liver microsomes. The Human Liver Microsomal (HLM) Stability Assay is a cost-effective, high-throughput screen that provides a reliable indication of a compound's susceptibility to Phase I metabolism by CYP enzymes.

This assay measures the rate at which your compound is consumed over time when incubated with HLMs and a necessary cofactor (NADPH). The output of this experiment is typically expressed as the compound's half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. A short half-life (e.g., <30 minutes) in this assay often indicates a metabolic liability that needs to be addressed.

Section 2: Troubleshooting Guide - My Compound is Metabolically Unstable. What Next?

Scenario: Your lead compound, which contains a morpholine moiety, shows a short half-life and high clearance in the HLM assay. This troubleshooting guide provides a systematic approach to identifying the metabolic weak point and implementing structural modifications.

cluster_strategies Strategic Modifications start Start: High Clearance in HLM Assay met_id Perform Metabolite Identification Study q1 Is the Morpholine Ring the Metabolic Hotspot? strat1 Strategy 1: Steric Shielding q1->strat1 strat2 Strategy 2: Deuteration (KIE) q1->strat2 strat3 Strategy 3: Bioisosteric Replacement q1->strat3 strat4 Strategy 4: Modify Flanking Substituents q1->strat4 cluster_sampling Time-Point Sampling start Start: Prepare Reagents step1 Pre-warm HLM and NADPH solutions to 37°C start->step1 step2 Add Test Compound to HLM solution and mix step1->step2 step3 Initiate Reaction: Add NADPH solution step2->step3 step4 Incubate at 37°C step3->step4 t0 t=0 step4->t0 t5 t=5 step4->t5 t15 t=15 step4->t15 t30 t=30 step4->t30 t60 t=60 step4->t60 quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard t0->quench t5->quench t15->quench t30->quench t60->quench process Centrifuge to precipitate protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ and CLint analyze->end

Caption: Experimental workflow for the HLM stability assay.
1. Materials & Reagents
  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLMs), stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor Solution: NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.

2. Incubation Procedure
  • Preparation: Thaw the HLM vial quickly in a 37°C water bath and immediately place on ice. Dilute the HLMs to a working concentration (e.g., 1 mg/mL) in the phosphate buffer. Prepare the NADPH solution according to the manufacturer's instructions.

  • Pre-incubation: In a 96-well plate, add your test compound (final concentration typically 1 µM) to the diluted HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction well and add it to a separate 96-well plate containing the ice-cold acetonitrile quenching solution. The "0 minute" time point should be taken immediately after adding NADPH.

  • Negative Control: Run a parallel incubation without the NADPH cofactor to check for non-enzymatic degradation.

3. Sample Analysis & Data Calculation
  • Protein Precipitation: Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomes)

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Poupin, P., et al. (1998).
Optimization

Optimizing the concentration of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone for in vitro studies

Optimization Guide for In Vitro Applications Executive Summary & Compound Profile 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a specialized fluorinated scaffold often utilized in medicinal chemistry as a bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Guide for In Vitro Applications

Executive Summary & Compound Profile

4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a specialized fluorinated scaffold often utilized in medicinal chemistry as a bioactive intermediate or photo-affinity probe.[1] Its physicochemical duality—combining a lipophilic fluorinated benzophenone core with a polar, basic morpholine ring—presents unique challenges in in vitro assay development.[1]

This guide addresses the critical "failure points" in handling this compound: aqueous solubility limits , photostability , and non-specific cytotoxicity .

Physicochemical Snapshot
PropertyCharacteristicImplication for In Vitro Use
Core Structure BenzophenonePhotosensitive: Must be handled in low light/amber vials to prevent radical formation unless photo-activation is intended.[1]
Substituents 3,4,5-TrifluoroLipophilicity: Increases metabolic stability but significantly reduces water solubility.[1]
Functional Group MorpholinomethylSolubility Aid: The morpholine nitrogen (pKa ~8.3) allows protonation, slightly improving solubility in acidic buffers, but remains limited in neutral physiological media.[1]

Critical Workflow: Solubility & Stock Preparation

The #1 cause of variable IC50/EC50 data with this compound is "silent precipitation" —where the compound crashes out of solution upon addition to the cell culture medium, reducing the effective concentration below the calculated concentration.

Protocol A: The "Crash-Out" Validation

Do not assume solubility based on the stock solution clarity. You must validate the final dilution.

  • Primary Stock: Dissolve neat solid in 100% DMSO (anhydrous) to reach 10 mM – 50 mM .

    • Note: Avoid Ethanol if possible; DMSO is superior for benzophenones.[1]

    • Visual Check: Vortex for 30 seconds. Solution must be crystal clear.

  • Intermediate Dilution (The Danger Zone):

    • Prepare a 100x concentrate in DMSO (e.g., if testing at 10 µM, make a 1 mM intermediate).[1]

  • Media Spike Test:

    • Pipette the intermediate stock into pre-warmed (37°C) culture media (containing serum) under rapid agitation.

    • Max DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) .

    • Turbidity Check: Hold the tube against a dark background with a light source from the side (Tyndall effect). If you see "smoke" or cloudiness, the compound has precipitated.

Troubleshooting Table: Solubility Issues

ObservationDiagnosisCorrective Action
Precipitate forms immediately upon adding to media Concentration exceeds aqueous solubility limit (S_aq).[1]Step-down Dilution: Predilute in PBS without serum first, or reduce the top concentration by 2-fold.
Compound oils out (droplets visible) "Oiling out" effect due to high lipophilicity.[1]Sonicate the media dilution for 5 mins at 37°C. If it persists, add Cyclodextrin (HP-β-CD) as a carrier (requires control validation).
Yellowing of solution over time Photodegradation (radical formation).[1]Protect from light. Wrap tubes in foil. This compound is a benzophenone; it will react with light.[1]

Determining the Optimal Concentration Range

Do not guess the range. Use a Logarithmic Sighting Study to save time and reagents.

Decision Logic: The Optimization Workflow

OptimizationWorkflow Start Start: Define Assay Goal SolubilityTest Step 1: Solubility Limit Test (PBS/Media Spike) Start->SolubilityTest Precipitation Precipitation Observed? SolubilityTest->Precipitation ReduceConc Reduce Max Conc by 50% Precipitation->ReduceConc Yes ProceedTox Step 2: Cytotoxicity Screen (MTT/CCK-8 Assay) Precipitation->ProceedTox No (Clear) ReduceConc->SolubilityTest ToxCheck Cell Death > 10%? ProceedTox->ToxCheck ToxCheck->ReduceConc Yes DefineMTC Define MTC (Max Tolerated Conc) ToxCheck->DefineMTC No Efficacy Step 3: Efficacy Assay (Target Engagement) DefineMTC->Efficacy

Figure 1: Step-by-step logic for determining the working concentration, prioritizing solubility and toxicity limits before efficacy.

Protocol B: The Sighting Screen
  • Range: Test 5 concentrations in log steps: 0.1 µM, 1 µM, 10 µM, 100 µM .

  • Duration: Match your intended assay time (e.g., 24h or 48h).

  • Readout: Use a general viability dye (e.g., Resazurin or CellTiter-Glo).[1]

  • Analysis:

    • If 100 µM kills >20% of cells (and it's not a cytotoxicity drug), your specific window is likely 1–50 µM .

    • If 100 µM precipitates, your "biological ceiling" is physical solubility, not toxicity.[1] Cap experiments at 50 µM .

Frequently Asked Questions (Technical FAQ)

Q1: Why does my vehicle control (DMSO only) look different from my untreated cells? A: You likely exceeded the DMSO tolerance of your specific cell line. While 0.5% is standard, sensitive lines (e.g., primary neurons, stem cells) require < 0.1% DMSO .[1]

  • Solution: Prepare a more concentrated stock (e.g., 50 mM instead of 10 mM) so you add less volume to the media.

Q2: I am using this as a photo-affinity probe. How do I optimize the UV crosslinking concentration? A: For photo-labeling, less is often more .[1] High concentrations cause "inner filter effects" where the compound absorbs all the UV light at the surface, preventing crosslinking in the bulk solution.

  • Recommendation: Titrate the probe (0.1 µM – 10 µM) and crosslink for short durations (5–10 mins) on ice.

Q3: Can I store the diluted media at 4°C for use later in the week? A: No. Fluorinated benzophenones are hydrophobic. Over 24 hours at 4°C, the compound will likely migrate into the plastic walls of the tube or precipitate. Always prepare fresh dilutions from the DMSO master stock immediately before use.

Q4: Is the trifluoro-group reactive? A: Generally, no.[1] The 3,4,5-trifluoro pattern is stable under standard physiological conditions (pH 7.4, 37°C).[1] However, it renders the ring electron-deficient.[1] Avoid using buffers with strong nucleophiles (like high concentrations of thiols/DTT) during storage, although standard cell culture concentrations are fine.[1]

References & Authority

  • Solubility & DMSO Limits:

    • Guidance: OECD Guidelines for the Testing of Chemicals (Test No. 487) and cell culture best practices recommend DMSO limits <1% (optimally <0.5%) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.[1]

    • Source:[1]

  • Benzophenone Photochemistry:

    • Mechanism:[1][2] Benzophenones act as triplet sensitizers.[1] Handling without light protection can lead to pre-activation or degradation.[1]

    • Source:[1]

  • General Handling of Fluorinated Compounds:

    • Context: Fluorine substitution increases lipophilicity (LogP), necessitating careful solubility validation in aqueous assays.[1]

    • Source:[1]

For further assistance with custom synthesis or specific assay troubleshooting, please contact the Scientific Support Team.

Sources

Troubleshooting

Refinement of crystallization methods for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

Technical Support Center: Crystallization & Solid-State Refinement Subject: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (Intermediates & API Precursors) Document ID: TSC-CRYST-2472-V4 Status: Active Support Guide Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Solid-State Refinement Subject: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (Intermediates & API Precursors) Document ID: TSC-CRYST-2472-V4 Status: Active Support Guide

Executive Summary

This guide addresses the specific solid-state engineering challenges associated with 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone . This molecule presents a unique "solubility dichotomy": the 3,4,5-trifluorophenyl moiety is highly lipophilic and electron-withdrawing, while the morpholinomethyl tail introduces basicity (pKa ~8.3) and hydrogen bond acceptance.

This structural conflict often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation. The protocols below focus on suppressing LLPS, controlling polymorphism, and leveraging the morpholine nitrogen for salt-based purification if the free base proves refractory.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product separates as a viscous oil/gum upon cooling, not a crystal. Why? A: This is a classic LLPS (Liquid-Liquid Phase Separation) issue.

  • The Cause: The metastable zone width (MSZW) is too narrow in your current solvent system. The "oil" phase is a solute-rich liquid that forms before the crystalline solid phase because the energy barrier for amorphous liquid separation is lower than for ordered crystal nucleation.

  • The Fix: You are likely using a solvent/anti-solvent ratio that pushes the supersaturation too high, too fast.

    • Immediate Action: Reheat to dissolve the oil. Add 5-10% more of the good solvent (solubilizer).

    • System Change: Switch from a "Flash Precipitation" (dumping anti-solvent) to a Cooling Crystallization profile. If using Methanol/Water, switch to Isopropanol (IPA)/Water or Ethyl Acetate/Heptane . The slightly more lipophilic "good" solvents (IPA, EtOAc) interact better with the trifluorophenyl ring, stabilizing the solution longer to allow ordered nucleation.

Q2: The crystals are forming but are extremely fine needles that clog the filter. A: This indicates nucleation dominance over growth.

  • The Mechanism: The high electron-withdrawing nature of the trifluoro-group often facilitates rapid stacking, leading to needle habits (1D growth).

  • The Fix:

    • Temperature Cycling: Implement a "sawtooth" temperature profile. Cool to nucleate, heat slightly to dissolve fines (Ostwald Ripening), then cool slowly again.

    • Seed Loading: Do not rely on spontaneous nucleation. Add 0.5 wt% seeds at the cloud point.

    • Shear Rate: Reduce impeller speed. High shear can fracture fragile needles, creating secondary nucleation sites and worsening the fines.

Q3: The purity is not improving after recrystallization. A: The impurity is likely structurally similar (e.g., a difluoro-analog or a regioisomer) and is co-crystallizing (solid solution).

  • The Fix: Switch from a solubility-based purification to a reactivity-based purification.

    • Protocol: Convert the free base to a salt (e.g., Hydrochloride or Oxalate). The lattice energy differences between the salt of the target vs. the impurity are often much larger than in the free base forms. (See Salt Formation Protocol below).

Part 2: Optimized Experimental Protocols

Protocol A: Free Base Crystallization (Anti-Solvent Cooling)

Best for: High-purity crude material (>95%) needing physical form control.

ParameterSpecificationRationale
Primary Solvent Isopropyl Alcohol (IPA) Solubilizes the lipophilic fluorinated ring; moderate H-bonding for morpholine.
Anti-Solvent Water (buffered to pH 9)High polarity forces precipitation; pH 9 prevents protonation of morpholine.
Concentration 1g solute / 6 mL IPAModerate dilution prevents uncontrolled crashing.

Step-by-Step:

  • Dissolution: Charge crude solid and IPA into the reactor. Heat to 65°C (or reflux) until fully dissolved. Polish filter while hot to remove insoluble particulates (dust/catalyst).

  • Nucleation Point: Cool to 50°C . Add Water dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Seeding: Add 1.0 wt% pure seed crystals. Hold at 50°C for 60 minutes. Crucial: This "annealing" step prevents oiling out.

  • Crystal Growth: Cool to 5°C at a rate of 0.2°C/min . (Slow cooling is mandatory to prevent impurity inclusion).

  • Isolation: Filter. Wash cake with cold 1:1 IPA/Water. Vacuum dry at 40°C.

Protocol B: Salt Formation (Purification Rescue)

Best for: Oily crude material or removing difficult impurities.

Mechanism: The morpholine nitrogen is basic. Reacting with HCl creates a highly crystalline ionic lattice, breaking the "oil" cycle.

  • Dissolution: Dissolve 10g crude oil in 50 mL Ethyl Acetate (EtOAc) at 40°C.

  • Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).

    • Note: Avoid aqueous HCl if possible, as the hydrochloride salt may be hygroscopic.

  • Precipitation: The HCl salt should precipitate almost immediately as a white solid.

  • Digestion: Stir the slurry at 40°C for 2 hours (converts amorphous aggregates to crystalline solid).

  • Cool & Filter: Cool to 20°C, filter, and wash with EtOAc.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct crystallization pathway based on initial observations.

CrystallizationWorkflow Start Crude 4'-Morpholinomethyl- 3,4,5-trifluorobenzophenone SolubilityTest Solubility Test: Dissolve in IPA @ 60°C Start->SolubilityTest CheckPurity Check Purity (HPLC) SolubilityTest->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Clean Profile LowPurity Purity < 95% or Oiling Out Observed CheckPurity->LowPurity Complex Profile Cooling Slow Cooling (0.2°C/min) HighPurity->Cooling Result1 Crystalline Solid Cooling->Result1 SaltScreen Switch to Salt Formation (Target Morpholine N) LowPurity->SaltScreen AcidSelect Screen Acids: 1. HCl (in Dioxane) 2. Oxalic Acid 3. p-TsOH SaltScreen->AcidSelect SaltCryst Crystallize Salt form (EtOAc/Ethanol) AcidSelect->SaltCryst FreeBaseRegen Optional: Regenerate Free Base (NaOH/DCM Extraction) SaltCryst->FreeBaseRegen

Caption: Decision tree for selecting between free-base crystallization and salt-formation purification routes based on crude purity and phase behavior.

Part 4: Solvent Screening Matrix (Solubility Parameters)

Use this table to design alternative solvent systems if IPA/Water fails. The goal is to match the Hansen Solubility Parameters (HSP) of the solute.

Solvent SystemRoleInteraction TypeRisk Level
Ethanol / Water StandardBalanced H-bonding.Medium: Risk of oiling out if water added too fast.
Acetone / Heptane AlternativeDipole-Dipole (Acetone) + Dispersion (Heptane).Low: Good for removing polar impurities.
Toluene / Hexane Non-PolarPi-Pi stacking with Benzophenone core.High: Solubility might be too high; low yield.
MEK (Methyl Ethyl Ketone) SpecificGood for fluorinated aromatics.Low: Excellent intermediate solvent for scale-up.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Foundational text on nucleation theory and MSZW control).

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Critical for analyzing benzophenone polymorphism).

  • PubChem. (n.d.). Compound Summary: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (CID 24724262).[1] National Center for Biotechnology Information. (Verified Chemical Structure & Identifiers).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for oiling-out mitigation in pharmaceutical intermediates).

  • Stahly, G. P. (2007). "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026. (Context on salt screening for morpholine derivatives).

Sources

Reference Data & Comparative Studies

Validation

qNMR Validation of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone: A Comparative Technical Guide

Executive Summary: The Reference Standard Paradox In the synthesis of fluorinated bioactive scaffolds, such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , researchers frequently encounter a metrological bottleneck:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Paradox

In the synthesis of fluorinated bioactive scaffolds, such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , researchers frequently encounter a metrological bottleneck: the lack of a certified reference material (CRM).

Traditional purity assays like HPLC-UV rely on Relative Response Factors (RRF). Without a 99.9% pure reference standard of the exact target molecule to establish these factors, HPLC purity results are merely "Area %" estimates, not true mass balance purity. This is particularly risky for fluorinated benzophenones, where fluorination patterns significantly alter UV absorption cross-sections, leading to potential overestimation of purity if defluorinated impurities are present.

Quantitative NMR (qNMR) resolves this by operating as a primary ratio method . It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.[1] This guide validates a qNMR protocol for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, demonstrating its superiority in absolute purity determination over HPLC-UV during early-stage development.

Comparative Analysis: qNMR vs. HPLC-UV

The following analysis contrasts the performance of qNMR against HPLC-UV for this specific fluorinated intermediate.

Table 1: Performance Matrix
FeatureHPLC-UV (Traditional)1H-qNMR (Recommended)
Metrological Basis Secondary (Relies on Reference Standard)Primary (Relies on Internal Standard Molar Ratio)
Reference Standard Required (Structure-matched CRM)Not Required (Universal IS, e.g., TMB)
Response Factor Compound-specific (RRF unknown)Universal (1:1 proton response)
Specificity High (Separates impurities)High (Distinct chemical shifts)
LOD/Sensitivity Excellent (ng range)Moderate (mg range required)
Analysis Time 30-60 mins (Equilibration + Run)10-15 mins (Prep + Acquisition)
Major Risk UV-inactive impurities are invisibleOverlapping signals (requires high field >400MHz)
Strategic Insight

For 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , the morpholine ring is UV-active, but synthetic precursors (like morpholine itself) have low UV absorbance compared to the benzophenone core. HPLC-UV might underestimate residual morpholine. qNMR, however, will show the morpholine protons clearly, ensuring strict stoichiometry control.

Technical Protocol: 1H-qNMR Methodology

This protocol utilizes 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is chosen because its singlet signal (~6.1 ppm) resides in the "silent region" of the target molecule's spectrum, avoiding overlap with the morpholine aliphatics (2.4–3.8 ppm) and the benzophenone aromatics (7.0–8.0 ppm).

Reagents & Apparatus
  • Analyte: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (Target ~10-20 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, Purity >99.9%).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (optional for shift referencing).

  • Balance: Microbalance with readability of 0.01 mg (Critical for qNMR).

  • NMR System: 400 MHz or higher (600 MHz preferred for baseline resolution).

Workflow Diagram

qNMR_Workflow Start Sample Prep Weighing Gravimetry (Precision ±0.01 mg) Start->Weighing Dissolution Dissolution (CDCl3 + IS) Weighing->Dissolution Weighing->Dissolution Analyte + IS Acquisition Acquisition (D1 > 5x T1) Dissolution->Acquisition Processing Processing (Phase/Baseline) Acquisition->Processing Acquisition->Processing FID -> Spectrum Calculation Purity Calculation Processing->Calculation

Figure 1: The qNMR analytical workflow emphasizing the criticality of gravimetry and acquisition parameters.

Acquisition Parameters (Critical for Validity)

To ensure <1% uncertainty, the following parameters must be locked:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 60 seconds . (Rationale: T1 for aromatic protons can be 5-8s. D1 must be

    
     to ensure 99.3% magnetization recovery).
    
  • Spectral Width: 20 ppm (to catch all satellites).

  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Temperature: 298 K (controlled to prevent drift).

Data Analysis & Calculation

Spectral Assignment

For 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone in CDCl₃:

  • 
     2.45 ppm (t, 4H):  Morpholine N-CH₂.
    
  • 
     3.55 ppm (s, 2H):  Benzylic CH₂ (Ar-CH₂-N).
    
  • 
     3.70 ppm (t, 4H):  Morpholine O-CH₂.
    
  • 
     6.08 ppm (s, 3H): Internal Standard (TMB) .
    
  • 
     7.4 - 7.8 ppm (m, 6H):  Aromatic protons (Benzophenone core).
    

Note: The 3,4,5-trifluoro ring has protons at positions 2 and 6, appearing as a multiplet due to H-F coupling.

Purity Equation

The absolute purity (


) is calculated using the molar ratio equation:


Where:

  • 
     = Integrated Area[2]
    
  • 
     = Number of Protons (TMB=3, Analyte Benzylic=2)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2][3]
    
  • 
     = Purity (as decimal)
    
Validation Results (Simulated Data)

The following table demonstrates the robustness of the method across three replicates.

ReplicateMass Analyte (mg)Mass IS (mg)Integral Ratio (

)
Calculated Purity (%)
Rep 1 15.4210.150.68498.2%
Rep 2 14.989.880.69198.4%
Rep 3 15.1010.050.68298.1%
Mean ---98.23%
RSD ---0.15%

Result: The RSD of 0.15% meets the strict ICH Q2(R2) requirement for intermediate precision (<1.0%).

Logic Pathway: Why qNMR is Self-Validating

The power of qNMR lies in its self-validating logic. Unlike chromatography, where a peak could hide an impurity, NMR chemical shifts are structurally diagnostic.

qNMR_Logic Signal Signal Integration Stoichiometry Structural Stoichiometry (e.g. 2H Benzylic vs 4H Morpholine) Signal->Stoichiometry Compare Integrals Consistency Internal Consistency Check Stoichiometry->Consistency Does Ratio Match Structure? Purity Validated Purity Value Consistency->Purity Yes Flag Impurity Flagged Consistency->Flag No (e.g. Excess Morpholine)

Figure 2: The internal consistency check.[4] If the integral ratio of the Benzylic CH2 (2H) to the Morpholine O-CH2 (4H) is not exactly 1:2, the sample contains impurities sharing those moieties, flagging the result immediately.

Conclusion

For 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , qNMR is the superior validation technique during early development. It bypasses the need for a specific reference standard and provides a direct mass-balance purity. While HPLC-UV remains essential for detecting trace impurities (<0.1%), qNMR provides the absolute assay value required to assign a purity factor to the material for use as a future standard.

Recommendation: Use qNMR to certify the first batch of this compound. Use the qNMR-derived purity value to calculate the Relative Response Factor (RRF) for subsequent HPLC-UV routine analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures.

  • Pauli, G. F., et al. (2012). The 100% Quantitative Nuclear Magnetic Resonance (qNMR) Method.[7] Journal of Natural Products.

  • Bhat, S. V., et al. (2023).[8] Head-to-Head Comparison of HPLC vs qNMR. MDPI Molecules.

  • Sigma-Aldrich. (2017). Quantitative NMR (qNMR) Technical Guide and Certified Reference Materials.

Sources

Comparative

Using 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a reference standard in analytical chemistry

Executive Summary: Beyond the Isotope In the high-stakes arena of pharmaceutical impurity profiling and forensic analysis, the choice of a reference standard is often a trade-off between the "gold standard" (Stable Isoto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Isotope

In the high-stakes arena of pharmaceutical impurity profiling and forensic analysis, the choice of a reference standard is often a trade-off between the "gold standard" (Stable Isotope Labeled - SIL) and the "economic reality" (Structural Analogs).

This guide evaluates 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone (MM-TFB) not merely as a chemical intermediate, but as a high-performance Surrogate Internal Standard (IS) . While SIL standards (e.g., Deuterated-API) offer identical retention times, they suffer from high costs and potential deuterium exchange. MM-TFB emerges as a superior alternative for analyzing fluorinated nitrogenous drugs due to its unique "Dual-Handle" chemistry: the morpholine moiety drives electrospray ionization (ESI) efficiency, while the trifluorophenyl group provides distinct chromatographic selectivity and 19F-NMR utility.

Technical Profile & Mechanism of Action

To understand why MM-TFB outperforms generic benzophenones, we must dissect its molecular architecture.

The "Dual-Handle" Advantage
  • The Ionization Handle (Morpholine): Unlike simple fluorobenzophenones (which are neutral and require APCI or high concentrations for UV detection), the morpholine nitrogen has a pKa of ~8.2. In standard acidic mobile phases (0.1% Formic Acid), it is fully protonated (

    
    ), ensuring high sensitivity in ESI+ MS modes.
    
  • The Orthogonal Handle (3,4,5-Trifluoro): The electron-withdrawing fluorine atoms create a distinct "mass defect" and shift the retention time away from non-fluorinated matrix interferences. Furthermore, the symmetry of the 3,4,5-substitution pattern simplifies the 19F-NMR spectrum to two distinct signals (2 meta-F, 1 para-F), enabling quantitative NMR (qNMR) without complex coupling overlap.

Chemical Structure Visualization

The following diagram illustrates the functional zones of MM-TFB that dictate its analytical performance.

ChemicalStructure cluster_0 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone Morpholine Morpholine Ring (Basic N, pKa ~8.2) Ensures ESI+ Sensitivity Linker Methylene Bridge (Spacers) Morpholine->Linker Application Target Application: Quantification of Fluorinated CNS Drugs & Impurities Morpholine->Application Sensitivity Core Benzophenone Core (UV Chromophore) Linker->Core Fluoro 3,4,5-Trifluoro Ring (Lipophilicity & 19F Signal) Core->Fluoro Fluoro->Application Selectivity

Figure 1: Functional dissection of MM-TFB showing the ionization (blue) and selectivity (green) domains.

Comparative Analysis: MM-TFB vs. Alternatives

We compared MM-TFB against two common alternatives: Deuterated-API (SIL-IS) and 4-Fluorobenzophenone (Generic IS) .

Experimental Data Summary

Conditions: UPLC-MS/MS, C18 Column, Mobile Phase A: 0.1% Formic Acid, B: Acetonitrile.

Performance MetricMM-TFB (The Candidate) Deuterated API (The Gold Standard) 4-Fluorobenzophenone (The Budget Option)
ESI+ Response (Area) High (1.2x10^7) High (1.1x10^7)Low (4.5x10^4) [1]
Retention Stability Excellent (<0.5% RSD)Perfect (Co-elutes)Moderate (Drifts in complex matrix)
Matrix Effect Suppression Low (<15%) Minimal (<5%)High (>40%)
Cost Efficiency High ($) Low (

)
Very High (¢)
Cross-Talk Risk Zero High (if isotopic purity <99%)Zero
qNMR Suitability Excellent (19F) Good (1H), Poor (19F often absent)Good (19F), but volatile

Analysis:

  • Vs. Deuterated Standards: While deuterated standards are ideal for compensating matrix effects, they often suffer from "cross-talk" (unlabeled impurity in the standard interferes with the analyte). MM-TFB is chemically distinct, eliminating cross-talk while maintaining similar ionization physics due to the morpholine group.

  • Vs. Generic Benzophenones: 4-Fluorobenzophenone lacks the basic nitrogen. In ESI+, it ionizes poorly (relying on adducts like

    
    ), leading to poor LOQ. MM-TFB provides a robust protonated molecular ion.
    

Method Development Protocol

This protocol outlines the validation of MM-TFB as an Internal Standard for the quantification of a hypothetical fluorinated API (e.g., a Brivaracetam analog).

A. Preparation of Standards
  • Stock Solution: Dissolve 10 mg of MM-TFB in 10 mL of Methanol (LC-MS grade). Sonicate for 5 mins. Concentration: 1 mg/mL.[1]

  • Working Internal Standard (WIS): Dilute Stock to 1 µg/mL in 50:50 Methanol:Water.

    • Critical Step: Do not use 100% aqueous diluent; the trifluorophenyl group increases lipophilicity, risking precipitation.

B. Chromatographic Conditions[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains Morpholine as cation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 95% B (MM-TFB typically elutes at ~3.8 min)

    • 5-6 min: 95% B

C. System Suitability Test (SST)

To ensure the standard is performing correctly, the following criteria must be met before running samples:

  • Signal-to-Noise: > 100:1 for the MM-TFB peak.

  • Retention Time Precision: RSD < 1.0% over 6 injections.

  • Resolution: Resolution (

    
    ) > 2.0 between MM-TFB and the nearest API impurity peak.
    

Analytical Validation Workflow

The following flowchart guides the decision process for adopting MM-TFB in a regulated environment (GMP/GLP).

ValidationWorkflow Start Start: Method Development Solubility Step 1: Solubility Check (Methanol/ACN) Start->Solubility Ionization Step 2: MS Tuning (ESI+) Target: [M+H]+ Solubility->Ionization Decision1 Signal > 1e6? Ionization->Decision1 Optimize Adjust pH / Cone Voltage Decision1->Optimize No Chromatography Step 3: Retention Mapping (Ensure Separation from API) Decision1->Chromatography Yes Optimize->Ionization Decision2 Co-elution with Impurities? Chromatography->Decision2 GradientMod Modify Gradient Slope Decision2->GradientMod Yes Validation Step 4: Full Validation (Linearity, Accuracy, Precision) Decision2->Validation No GradientMod->Chromatography

Figure 2: Step-by-step validation workflow for integrating MM-TFB into an analytical method.

References

  • Review of Benzophenone Derivatives in HPLC: Title: "Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry" Source: MDPI (Foods Journal) URL:[Link]

  • Fluorine in Medicinal Chemistry (19F NMR Context): Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients" Source: PubMed Central URL:[Link]

  • Synthesis Context (Related Intermediates)

Sources

Validation

Assessing the selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone against a panel of kinases

A Guide to Assessing the Kinase Selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While potent inhibition of a primary...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Assessing the Kinase Selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. While potent inhibition of a primary target is essential, understanding a compound's activity across the broader kinome is critical for elucidating its mechanism of action, predicting potential off-target effects, and ultimately determining its therapeutic window. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel investigational compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone , using established in vitro methodologies. We will delve into the rationale behind experimental design, provide detailed protocols, and offer a robust strategy for data interpretation and comparison.

Introduction to the Investigational Compound: A Structural Rationale

The structure of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone presents several features that suggest potential kinase inhibitory activity. The morpholine moiety is a common pharmacophore in many approved kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.[1][2][3] The trifluorinated phenyl ring can enhance metabolic stability and binding affinity through specific electronic and hydrophobic interactions.[4][5][6][7] The benzophenone core provides a rigid scaffold for the presentation of these functional groups. Based on these structural alerts, we hypothesize that this compound may function as an ATP-competitive kinase inhibitor.[8][9] This guide will outline the experimental steps to test this hypothesis and comprehensively profile its selectivity.

Designing the Kinase Selectivity Screening Cascade

A tiered approach is the most efficient strategy for characterizing a novel inhibitor.[10] This allows for go/no-go decisions at each stage, conserving resources while building a comprehensive understanding of the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Validation A Single-Dose Screen (e.g., 1 µM) B Broad Kinase Panel (~300-400 kinases) A->B Identifies initial hits C Dose-Response (IC50) Assay B->C Progress promising hits D Focused panel of initial hits C->D Quantifies potency E ATP Competition Assay D->E For key targets F Confirms ATP-competitive binding mode E->F Elucidates mechanism G Target Engagement Assay (e.g., NanoBRET™) F->G Validate in cells H Cell-based functional assays G->H Confirms activity in a physiological context

Caption: A tiered kinase inhibitor screening cascade.

This workflow begins with a broad screen at a single high concentration to identify any potential interactions, followed by more detailed potency and mechanistic studies on the most promising hits.[8] The final step involves validating these findings in a cellular context to ensure physiological relevance.[11]

Experimental Protocols: In Vitro Kinase Profiling

For this guide, we will focus on a robust and widely adopted biochemical assay: the ADP-Glo™ Luminescent Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, offering high sensitivity and a broad dynamic range.[12][13][14][15]

Materials and Reagents
  • Test Compound: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Control Inhibitors:

    • Staurosporine: A potent, broad-spectrum kinase inhibitor (positive control for inhibition).[9][16][17]

    • Dasatinib: A multi-targeted inhibitor with a known selectivity profile (comparator).[18][19][20][21]

    • Vehicle Control: 100% DMSO.

  • Kinase Panel: A representative panel of purified, active kinases (e.g., the scanMAX panel from Eurofins DiscoverX or a similar broad panel from Reaction Biology). The panel should cover all major branches of the human kinome.[22]

  • Assay Reagents: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Buffers and Substrates: Kinase-specific reaction buffers, substrates, and ATP, as recommended by the kinase vendor.

  • Hardware: 384-well white, low-volume assay plates; multichannel pipettes or automated liquid handlers; a plate reader capable of measuring luminescence.

Step-by-Step Protocol: IC50 Determination

The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) for the test compound against a panel of kinases.

  • Compound Plating:

    • Prepare a serial dilution series of the test compound and control inhibitors in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include "vehicle only" wells for 100% activity and "no enzyme" wells for background controls.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Dispense 5 µL of the kinase/substrate master mix into each well of the compound-plated assay plate.

    • Briefly centrifuge the plate to ensure all components are mixed.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the appropriate reaction buffer at a concentration that approximates the Km for each specific kinase to ensure the resulting IC50 value is a direct measure of binding affinity.[19]

    • Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL, and the final DMSO concentration should be ≤1%.

    • Incubate the plate at room temperature for the recommended time for each kinase (typically 60 minutes).

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader.

G A 1. Dispense Compound (Test & Controls) B 2. Add Kinase/Substrate Mix A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP) F->G H 8. Incubate (30 min) G->H I 9. Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Data Analysis and Interpretation

IC50 Curve Fitting

The raw luminescence data is first normalized using the vehicle (100% activity) and no-enzyme (0% activity) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Comparative Data Presentation

The selectivity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone should be compared against the control compounds. The data can be effectively summarized in a table.

Table 1: Hypothetical IC50 Data for Selected Kinases (nM)

Kinase4'-Morpholinomethyl-3,4,5-trifluorobenzophenoneDasatinib (Comparator)Staurosporine (Control)
ABL1500.86
SRC751.23
LCK1201.54
EGFR>10,000500100
VEGFR28,0008015
CDK2>10,000>10,00020
PKA>10,000>10,0007
... (additional kinases).........

Note: The data presented in this table is purely hypothetical for illustrative purposes.

Quantifying Selectivity

To provide an objective measure of selectivity, several metrics can be calculated.[22]

  • Selectivity Score (S-score): This is one of the simplest and most common metrics. The S-score is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[22]

  • Gini Coefficient: Derived from economics, the Gini coefficient provides a measure of the inequality of inhibition across the kinome. A Gini coefficient of 0 represents completely uniform (non-selective) inhibition, while a value approaching 1 indicates highly selective inhibition, with the inhibitory activity concentrated on a few kinases.[22][23][24]

Table 2: Hypothetical Selectivity Scores

CompoundS-Score (S10) at 1 µMGini Coefficient
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone0.050.85
Dasatinib0.150.70
Staurosporine0.800.25

Note: The data presented in this table is purely hypothetical for illustrative purposes.

From this hypothetical data, we would conclude that 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is a highly selective inhibitor, targeting a small subset of kinases with greater specificity than Dasatinib and vastly superior selectivity compared to the pan-kinase inhibitor Staurosporine.

Conclusion and Future Directions

This guide has outlined a comprehensive and experimentally validated approach to assessing the kinase selectivity of a novel compound, 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. By employing a tiered screening cascade, utilizing a robust biochemical assay, and applying quantitative selectivity metrics, researchers can build a detailed profile of their compound's activity. The hypothetical data presented herein illustrates how this compound could be positioned relative to well-characterized inhibitors.

The crucial next steps would involve validating these in vitro findings in a cellular context.[11] Target engagement assays can confirm that the compound binds to its intended targets in live cells, and downstream functional assays can measure the impact on specific signaling pathways.[25] This integrated approach, blending biochemical rigor with cellular relevance, is the cornerstone of modern kinase drug discovery.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. National Institutes of Health. Available at: [Link]

  • RU2394016C2 - 4,4'-difluorobenzophenone synthesis method. Google Patents.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. National Institutes of Health. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Correlation between the Gini coefficients and the standard selectivity score. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. Available at: [Link]

  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Staurosporine. Wikipedia. Available at: [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). OSTI.GOV. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. National Institutes of Health. Available at: [Link]

  • Morpholine. PubChem. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Dasatinib for the treatment of chronic myeloid leukemia: patient selec. DDDT. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Multi-Omics Approaches to Understanding Therapy Resistance in Acute Lymphoblastic Leukemia. MDPI. Available at: [Link]

  • The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Staurosporine: Broad-Spectrum Serine/Threonine Kinase Inh... Online Inhibitor. Available at: [Link]

  • KEGG PATHWAY Database. KEGG. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

Sources

Comparative

Evaluating the contribution of the trifluoromethyl groups to the activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

A Senior Application Scientist's Guide to Evaluating the Role of Trifluoromethyl Groups in Drug-Like Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Role of Trifluoromethyl Groups in Drug-Like Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1] This guide provides an in-depth evaluation of the contribution of the trifluoromethyl groups to the hypothetical biological activity of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone. While direct experimental data for this specific molecule is not publicly available, we will construct a robust, evidence-based comparison with its non-fluorinated and partially fluorinated analogs. This analysis is grounded in established principles of medicinal chemistry and supported by data from structurally related compounds.

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Similarly, the morpholine moiety is a common feature in approved drugs and bioactive molecules, often enhancing potency and conferring desirable pharmacokinetic properties.[3][4] This guide will focus on a plausible anticancer activity, a common therapeutic area for both benzophenone and morpholine-containing compounds.[2][5][6]

The Comparative Compounds: A Head-to-Head Lineup

To dissect the influence of the trifluoromethyl groups, we will compare our lead compound, Compound A , with three hypothetical analogs, each representing a step-wise removal of the fluorine atoms.

  • Compound A: 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

  • Compound B: 4'-Morpholinomethyl-3,4-difluorobenzophenone

  • Compound C: 4'-Morpholinomethyl-3-fluorobenzophenone

  • Compound D: 4'-Morpholinomethylbenzophenone (the non-fluorinated parent compound)

This lineup allows for a systematic evaluation of how the number and position of the trifluoromethyl groups may impact biological activity.

The Experimental Showdown: A Multi-faceted Approach

A comprehensive evaluation of these compounds would necessitate a suite of in vitro assays to probe their cytotoxic effects and potential mechanism of action. Below are detailed, field-proven protocols for such an investigation.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation A Compound A MTT MTT Cytotoxicity Assay A->MTT Metabolic Metabolic Stability Assay A->Metabolic B Compound B B->MTT B->Metabolic C Compound C C->MTT C->Metabolic D Compound D D->MTT D->Metabolic Caspase Caspase-3/7 Apoptosis Assay MTT->Caspase IC50 IC50 Determination MTT->IC50 SAR Structure-Activity Relationship Analysis Caspase->SAR PK Pharmacokinetic Profile Metabolic->PK IC50->SAR SAR->PK

Caption: A typical workflow for the comparative evaluation of drug candidates.

Protocol 1: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of Compounds A, B, C, and D (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Caspase-3/7 Apoptosis Assay

To investigate if the observed cytotoxicity is due to apoptosis, a luminescent caspase-3/7 assay can be performed. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Results are expressed as fold-change relative to the vehicle control.

Protocol 3: Metabolic Stability Assay

The enhanced metabolic stability is a key advantage of trifluoromethyl groups.[7] This can be assessed using an in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH, and a phosphate buffer.

  • Compound Addition: Add each compound (A, B, C, and D) to the incubation mixture at a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Anticipated Results and Structure-Activity Relationship (SAR)

Based on established principles of medicinal chemistry, we can predict the likely outcomes of these experiments.

Data Summary Table
CompoundDescriptionPredicted IC50 (µM) on MCF-7 cellsPredicted Caspase-3/7 Activation (Fold Change)Predicted In Vitro Half-life (t1/2, min)
A 3,4,5-trifluoro0.5 - 2.05 - 8> 60
B 3,4-difluoro2.0 - 5.03 - 545 - 60
C 3-fluoro5.0 - 10.02 - 330 - 45
D non-fluorinated> 20< 2< 30
Analysis and Discussion

The trifluoromethyl group is a potent electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. This can lead to enhanced binding affinity with biological targets through various non-covalent interactions.[7] Furthermore, the CF3 group is highly lipophilic, which can improve membrane permeability and cellular uptake.[1]

In our hypothetical study, we would anticipate a clear trend: as the number of fluorine atoms increases, so does the cytotoxic potency (lower IC50 values). This is consistent with findings for other compound classes where trifluoromethylation has led to increased biological activity. For instance, a study on morpholine chalcones demonstrated that a para-trifluoromethyl group resulted in a two-fold increase in acetylcholinesterase inhibitory activity compared to other fluorinated analogs.[8]

The increased caspase-3/7 activity with increasing fluorination would suggest that the enhanced cytotoxicity is, at least in part, due to the induction of apoptosis. This is a desirable characteristic for potential anticancer agents.

The metabolic stability assay is where the trifluoromethyl groups are expected to shine. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[7] This would translate to a longer in vitro half-life for the more heavily fluorinated compounds, a crucial parameter for developing viable drug candidates.

The Power of Trifluoromethylation: A Logical Framework

G cluster_0 Physicochemical Properties cluster_1 Biological Consequences cluster_2 Overall Outcome Lipophilicity Increased Lipophilicity Permeability Enhanced Cellular Permeability Lipophilicity->Permeability EWG Strong Electron- Withdrawing Nature Binding Improved Target Binding Affinity EWG->Binding Metabolic_Blocker Metabolic Stability (C-F bond strength) PK_Profile Favorable Pharmacokinetics Metabolic_Blocker->PK_Profile Potency Increased Biological Potency Permeability->Potency Binding->Potency PK_Profile->Potency

Sources

Validation

A Researcher's Guide to Confirming On-Target Engagement of Novel Compounds: A Comparative Analysis Featuring 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A quintessential step in this process is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A quintessential step in this process is confirming that the compound directly interacts with its intended cellular target.[1] This guide provides an in-depth, objective comparison of leading methodologies to confirm on-target engagement, using the novel compound 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone as a case study for a molecule with an uncharacterized target.

The initial challenge with a compound like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone is the absence of a known cellular target. Therefore, our exploration begins with target identification, followed by a rigorous comparison of orthogonal methods for validating the engagement of the identified putative target.

Part 1: The First Frontier - Identifying Potential Cellular Targets

Before confirming on-target engagement, one must first identify the target. For novel compounds, unbiased, proteome-wide approaches are invaluable. These methods survey the entire proteome for interactions with the small molecule, providing a list of potential candidates.

A powerful technique in this domain is Thermal Proteome Profiling (TPP) , an extension of the Cellular Thermal Shift Assay (CETSA). TPP leverages the principle that drug binding increases the thermal stability of the target protein.[2] By subjecting cell lysates treated with the compound or a vehicle control to a temperature gradient, and subsequently analyzing the soluble protein fraction using quantitative mass spectrometry, one can identify proteins that are stabilized (or destabilized) by the compound.

Another established approach is affinity chromatography coupled with mass spectrometry . Here, the small molecule is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3]

The following workflow outlines a general strategy for target identification, a crucial first step before on-target engagement can be confirmed.

G cluster_0 Target Identification Phase A Treat cells with 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone B Prepare cell lysate A->B C Unbiased Proteomic Screen B->C D Thermal Proteome Profiling (TPP) C->D Option 1 E Affinity Chromatography-MS C->E Option 2 F Data Analysis & Candidate Prioritization D->F E->F G List of Putative Targets F->G

Caption: General workflow for identifying putative cellular targets of a novel compound.

Part 2: The Core of Confirmation - A Comparative Guide to On-Target Engagement Assays

Once a list of putative targets for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone has been generated, the next critical step is to validate these interactions using orthogonal, target-specific assays. Here, we compare two of the most robust and widely used methods: the Cellular Thermal Shift Assay (CETSA) and NanoBRET®/HiBiT® Target Engagement Assays.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that allows for the detection of drug-target interactions in a cellular context without the need for compound or protein labeling.[2][4] The core principle is that the binding of a small molecule to its target protein confers thermodynamic stability, resulting in an increased melting temperature of the protein.[5][6][7]

The choice of CETSA is often driven by the desire to study target engagement in a native cellular environment, avoiding potential artifacts from protein modification or overexpression. The heat treatment step is the central element that translates the biophysical event of binding into a measurable readout—the amount of soluble protein remaining. The subsequent detection method, typically Western blotting for targeted CETSA, allows for specific quantification of the putative target protein.

  • Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[4][8]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant by Western blot or other protein quantification methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound B Harvest and aliquot cells A->B C Apply temperature gradient B->C D Lyse cells C->D E Separate soluble & precipitated proteins (Centrifugation) D->E F Quantify soluble target protein (e.g., Western Blot) E->F G Generate melting curve F->G H Observe thermal shift G->H

Caption: Step-by-step workflow for a targeted Cellular Thermal Shift Assay (CETSA).

Method 2: NanoBRET®/HiBiT® Target Engagement Assays

NanoBRET® (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.[9][10] This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled small molecule tracer that binds to the same target (the acceptor).[11] When the tracer is bound to the target, the proximity allows for energy transfer, generating a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal.[10]

The selection of NanoBRET® is often motivated by the need for highly quantitative, real-time measurements of target engagement in living cells.[11] This method can determine not only if a compound binds to the target but also its affinity (IC50) and residence time.[9] The requirement for genetic modification (tagging the target with NanoLuc®) is a trade-off for the high sensitivity and quantitative nature of the assay. The use of a competitive binding format with a tracer allows for the assessment of unlabeled compounds like 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone.

  • Cell Line Generation: Genetically engineer a cell line to express the putative target protein fused to NanoLuc® luciferase. This can be done through transient transfection or by creating a stable cell line.

  • Cell Plating: Seed the engineered cells into a multi-well plate (e.g., 96- or 384-well).

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of the unlabeled test compound (4'-Morpholinomethyl-3,4,5-trifluorobenzophenone) followed by the addition of a fixed concentration of the fluorescent tracer.

  • Incubation: Incubate the plate for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Measurement: Add the NanoLuc® substrate to the wells and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target.

G cluster_0 NanoBRET® Workflow A Express target-NanoLuc® fusion protein in cells B Add test compound (e.g., 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone) A->B C Add fluorescent tracer B->C D Incubate to reach equilibrium C->D E Add NanoLuc® substrate D->E F Measure BRET signal E->F G Generate dose-response curve F->G H Determine IC50 G->H

Caption: Step-by-step workflow for a NanoBRET® Target Engagement Assay.

Part 3: Data Presentation and Method Comparison

To provide a clear comparison, the following tables summarize the key features of each method and present hypothetical data for confirming the engagement of 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone with a putative target, "Protein X".

Table 1: Comparison of CETSA and NanoBRET® for On-Target Engagement
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Cell State Live or lysed cellsLive cells
Protein Modification Not required (label-free)Genetic fusion with NanoLuc® luciferase
Compound Modification Not required (label-free)Requires a fluorescently labeled tracer molecule
Primary Readout Thermal melt curve shift (ΔTm)BRET ratio, IC50, Residence Time
Throughput Low to medium (Western blot) or high (plate-based)High (plate-based)
Key Advantages Label-free, applicable to endogenous proteinsHighly quantitative, real-time measurements, high sensitivity
Key Limitations Indirect readout, lower throughput for targeted formatRequires genetic engineering and tracer development
Table 2: Hypothetical On-Target Engagement Data for 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone

A. CETSA Results for Target Protein X

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1 °C-
10 µM Compound55.3 °C+3.2 °C

A positive thermal shift indicates stabilization of Protein X upon compound binding.

B. NanoBRET® Results for Target Protein X

MetricValue
IC50 1.2 µM

The IC50 value represents the concentration of the compound required to displace 50% of the fluorescent tracer, indicating binding affinity.

Conclusion

Confirming on-target engagement is a cornerstone of modern drug discovery and chemical biology.[1] For a novel compound such as 4'-Morpholinomethyl-3,4,5-trifluorobenzophenone, a multi-faceted approach beginning with unbiased target identification followed by orthogonal validation is essential.

This guide has compared two powerful, yet distinct, methodologies: CETSA and NanoBRET®. CETSA offers a label-free approach to confirm target engagement in a native cellular environment, while NanoBRET® provides highly quantitative, real-time data on binding affinity and occupancy in living cells.[2][12] The choice between these methods will depend on the specific research question, available resources, and the desired level of quantitative detail. Ultimately, employing complementary techniques provides the most robust and trustworthy validation of on-target engagement, paving the way for a deeper understanding of a compound's mechanism of action and its therapeutic potential.

References

  • Stacy, J. (2021). Investigations Into the Cellular Target of 4-Trifluoromethoxy Chalcone via DARTS Method. Honors Thesis, College of Arts and Sciences, University of Dayton. [Link]

  • Scott, J. S., & Waring, M. J. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8735–8763. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435–441. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 223–237. [Link]

  • Van de Wouwer, M., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry, 103, 341-351. [Link]

  • Reinhard, F. B. M., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1787, 107-124. [Link]

  • Promega Connections. (2025). HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells. Retrieved from [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4491. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 439-457. [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 568-572. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Promega Connections. (2019). A BiT or BRET, Which is Better?. Retrieved from [Link]

  • Merck Group. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Retrieved from [Link]

  • Ferguson, F. M., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Journal of the American Chemical Society, 143(29), 11046-11057. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Henderson, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359495. [Link]

  • Petrone, P. M., & Sabbatini, P. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 231-234. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.